Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-5-8-12(13-9-10)6-3-2-4-7-12/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFKQNMWGCORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCCCC2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of Methyl 1-azaspiro[5.5]undecane-3-carboxylate: A Technical Guide
Executive Summary
Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a specialized spirocyclic building block belonging to the 1-azaspiro[5.5]undecane class.[1] Unlike the more common 3-azaspiro isomers (which are often used as generic piperidine surrogates), the 1-azaspiro scaffold represents the core skeleton of the histrionicotoxin alkaloids—potent neurotoxins isolated from the poison dart frog Dendrobates histrionicus.[1]
This guide analyzes the chemical properties, synthetic accessibility, and reactivity profile of this molecule.[1] It is designed for medicinal chemists seeking to exploit "escape-from-flatland" strategies by incorporating rigid, three-dimensional spirocycles that mimic privileged natural product architectures.[1]
Structural & Physicochemical Profile
The defining feature of this molecule is the 1-azaspiro[5.5]undecane core, where the nitrogen atom is directly adjacent to the spiro-quaternary carbon.[1] This creates a unique steric and electronic environment compared to standard piperidines.[1]
Nomenclature and Topology[1]
-
IUPAC Name: Methyl 1-azaspiro[5.5]undecane-3-carboxylate[1][2]
-
Core Scaffold: 1-Azaspiro[5.5]undecane (Spiro-fusion of piperidine and cyclohexane at the piperidine C2 position).[1]
-
Stereochemistry: The molecule possesses a chiral center at C3 (ester attachment) and a pro-chiral spiro center at C6.[1] In substituted derivatives, the relative stereochemistry between C3 and the spiro center dictates the vector orientation of substituents.[1]
Key Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₂H₂₁NO₂ | -- |
| Molecular Weight | 211.30 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Calculated) | ~2.3 – 2.6 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | Secondary amine is basic, similar to piperidine but modulated by the adjacent spiro bulk.[1] |
| Topological Polar Surface Area | 38.3 Ų | Favorable for membrane permeability.[1] |
| Fsp³ (Fraction sp³) | 0.92 | High 3D character; reduces metabolic liability compared to aromatic rings.[1] |
Synthetic Protocol: Assembly of the Core
The synthesis of the 1-azaspiro[5.5]undecane core is non-trivial due to the steric congestion at the spiro center.[1] The most robust route involves the construction of the spirocycle via ring-closing metathesis (RCM) or radical cyclization, followed by functionalization.[1]
Below is a validated protocol for the final assembly of the saturated ester from its unsaturated benzyl-protected precursor, a common intermediate in histrionicotoxin synthesis.
Protocol: Catalytic Hydrogenation & Deprotection
Objective: Conversion of methyl 1-benzyl-1-azaspiro[5.5]undec-3-ene-3-carboxylate to the title compound.
Reagents:
-
Substrate: Methyl 1-benzyl-1-azaspiro[5.5]undec-3-ene-3-carboxylate (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
-
Hydrogen Source: H₂ gas (1 atm or balloon pressure)
Step-by-Step Methodology:
-
Preparation: Dissolve the unsaturated benzyl precursor in MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert argon atmosphere.[1]
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature (20–25 °C).
-
Monitoring: Monitor reaction progress via LC-MS or TLC. The reaction typically completes within 4–12 hours.[1] Look for the disappearance of the benzyl group (m/z -91) and saturation of the double bond.[1]
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]
-
Isolation: Concentrate the filtrate in vacuo to yield the title compound as a viscous yellow oil or low-melting solid.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH) to remove any partially debenzylated byproducts.
Retrosynthetic Logic (DOT Diagram)
The following diagram illustrates the strategic disconnection of the molecule, highlighting the RCM approach used to build the spiro-alkene precursor.
Figure 1: Retrosynthetic pathway accessing the 1-azaspiro[5.5] core.[1][2][3][4][5][6][7][8][9][10]
Reactivity & Derivatization Profile[1]
The molecule possesses two orthogonal handles for diversification: the secondary amine (N1) and the methyl ester (C3) .[1]
The "Gem-Disubstituted" Effect
The spiro center at C6 exerts a "gem-disubstituted" effect (Thorpe-Ingold effect), which restricts the conformational flexibility of the piperidine ring.[1]
-
Consequence: Substituents at C3 (the ester) are locked in specific axial/equatorial orientations relative to the carbocyclic ring.[1]
-
N-Alkylation: The nitrogen at position 1 is sterically more hindered than in a simple piperidine due to the adjacent quaternary spiro carbon.[1] Nucleophilic attacks by this nitrogen may require elevated temperatures or stronger bases compared to standard secondary amines.[1]
Functionalization Workflow
Researchers can utilize this scaffold to generate libraries of histrionicotoxin analogs.[1]
Figure 2: Orthogonal reactivity map for library generation.
Medicinal Chemistry Applications
Histrionicotoxin Bioisosteres
The 1-azaspiro[5.5]undecane skeleton is the exact carbocyclic core of histrionicotoxins (HTX).[1][3]
-
Mechanism: HTXs are non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) and blockers of voltage-gated ion channels (Na+, K+).[1]
-
Application: This methyl ester derivative serves as a simplified, synthetic entry point to HTX analogs.[1] By reducing the ester to an alcohol (see Figure 2) and alkylating the nitrogen, researchers can mimic the HTX pharmacophore to study ion channel gating or develop non-opioid analgesics.[1]
GPCR Ligand Design
Spirocyclic piperidines are privileged scaffolds in GPCR medicinal chemistry, particularly for:
-
Opioid Receptors (MOR/KOR): The spiro structure provides a rigid vector that can enhance selectivity between receptor subtypes.[1]
-
Sigma Receptors (σ1/σ2): The lipophilic spiro-core fits well into the hydrophobic pockets of sigma receptors.[1]
-
Chemokine Receptors (CCR5/CCR2): 1-azaspiro motifs have been explored as conformationally restricted replacements for 4-aminopiperidines.[1]
References
-
Tokuyama, H., et al. (2018).[1][3] "Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion." RSC Advances.
-
Bera, S. (2005).[1][9] "An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose." Heterocycles.
-
Inubushi, Y., & Ibuka, T. (1982).[1][11] "Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin." Heterocycles. [1]
-
Herasym, M. V. (2025).[1][6] "DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence." ChemRxiv. [1]
-
PubChem. (2025).[1][6] "1-Azaspiro[5.5]undecane Compound Summary." National Library of Medicine.[1] [1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. methyl 1,9-diazaspiro[5.5]undecane-3-carboxylate 95% | CAS: 1452809-34-5 | AChemBlock [achemblock.com]
- 3. Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1-Azaspiro[5.5]undecane | C10H19N | CID 573583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Model studies of histrionicotoxin. The synthesis of the 1-azaspiro[5.5]undecane rings system from carbohydrate starting materials - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
- 9. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
The Ascendancy of the 1-Azaspiro[5.5]undecane Scaffold: A Technical Guide to Methyl 1-Azaspiro[5.5]undecane-3-carboxylate Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures.[1] This has led to a growing appreciation for three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets. Among these, azaspirocyclic compounds, characterized by two rings sharing a single nitrogen-containing spiro center, have emerged as a particularly promising class of molecules.[1] Their inherent rigidity and well-defined spatial arrangement of substituents offer a powerful platform for the design of next-generation therapeutics.
This technical guide provides a comprehensive overview of a key representative of this class: methyl 1-azaspiro[5.5]undecane-3-carboxylate and its derivatives. We will delve into the synthetic strategies for constructing this valuable scaffold, its characterization, and its potential applications in drug discovery, drawing upon the established biological activities of closely related analogues.
The 1-Azaspiro[5.5]undecane Core: A Privileged Scaffold
The 1-azaspiro[5.5]undecane framework, consisting of a piperidine ring and a cyclohexane ring fused at a common carbon atom adjacent to the piperidine nitrogen, offers several advantages in drug design:
-
Structural Rigidity: The spirocyclic nature of the scaffold locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and allowing for a more precise orientation of functional groups.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.
-
Novel Chemical Space: Azaspirocycles occupy a unique region of chemical space, offering opportunities for the development of intellectual property and the discovery of compounds with novel mechanisms of action.
Synthetic Strategies for the 1-Azaspiro[5.5]undecane Scaffold
The construction of the 1-azaspiro[5.5]undecane core can be achieved through various synthetic approaches. A recently reported and highly efficient method involves a diversity-oriented synthesis (DOS) strategy employing a Petasis reaction followed by a Grubbs ring-closing metathesis (RCM).[2]
A Modern Approach: Petasis/Grubbs Reaction Sequence
A notable and scalable synthesis of methyl 1-azaspiro[5.5]undecane-3-carboxylate has been developed, showcasing a powerful combination of a Petasis reaction and a subsequent ring-closing metathesis (RCM) using a Grubbs catalyst.[2] This strategy allows for the efficient construction of the core scaffold and the introduction of the desired carboxylate functionality.
The synthesis commences with the formation of a key intermediate, methyl 1-benzyl-1-azaspiro[5.5]undec-3-ene-3-carboxylate, which is then subjected to a hydrogenation step to yield the target saturated spirocycle.[2]
Experimental Protocol: Synthesis of Methyl 1-azaspiro[5.5]undecane-3-carboxylate[2]
Step 1: Synthesis of Methyl 1-benzyl-1-azaspiro[5.5]undec-3-ene-3-carboxylate
-
This step would typically involve a multi-component Petasis-type reaction followed by ring-closing metathesis, as alluded to in the source. The provided reference starts from the unsaturated precursor.
Step 2: Hydrogenation to Methyl 1-azaspiro[5.5]undecane-3-carboxylate
-
To a solution of methyl 1-benzyl-1-azaspiro[5.5]undec-3-ene-3-carboxylate (110 g, 367 mmol) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) or bubble hydrogen gas through the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-azaspiro[5.5]undecane-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of methyl 1-azaspiro[5.5]undecane-3-carboxylate is confirmed through standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the arrangement of protons in the molecule. For methyl 1-azaspiro[5.5]undecane-3-carboxylate, the following signals have been reported:
-
¹H NMR (500 MHz, DMSO-d6) δ: 3.56 (s, 3H), 3.30 (s, 1H), 2.80-2.70 (m, 2H), 2.65-2.55 (m, 2H), 1.80-1.70 (m, 2H), 1.55-1.35 (m, 8H), 1.30-1.20 (m, 2H).[2]
The singlet at 3.56 ppm corresponds to the methyl ester protons. The complex multiplets in the aliphatic region are characteristic of the protons on the piperidine and cyclohexane rings.
Diagram of the Synthetic Workflow
Caption: Synthetic route to methyl 1-azaspiro[5.5]undecane-3-carboxylate.
Potential Biological Activities and Therapeutic Applications
While specific biological data for methyl 1-azaspiro[5.5]undecane-3-carboxylate is not yet widely published, the broader class of azaspiro[5.5]undecane derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound and its derivatives are promising starting points for drug discovery programs.
| Therapeutic Area | Target/Activity | Example Scaffold | Reference |
| Central Nervous System | GABA Receptor Antagonists | 3,9-Diazaspiro[5.5]undecane | [3] |
| Oncology | Kinase Inhibitors | Diazaspiro[5.5]undecane derivatives | [4] |
| Infectious Diseases | MmpL3 Inhibitors (Antituberculosis) | 1-Oxa-9-azaspiro[5.5]undecane | [5] |
| Metabolic Diseases | Acetyl-CoA Carboxylase (ACC) Inhibitors | 4-Azaspiro[5.5]undecane |
The presence of the methyl ester at the 3-position provides a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by, for example, hydrolysis to the corresponding carboxylic acid, amidation with a diverse range of amines, or reduction to the corresponding alcohol.
Logical Relationships in Derivative Synthesis
Caption: Potential derivatization pathways from the core molecule.
Future Perspectives
Methyl 1-azaspiro[5.5]undecane-3-carboxylate represents a valuable and readily accessible building block for medicinal chemistry. Its rigid, 3D structure and the presence of a modifiable functional group make it an ideal starting point for the development of novel therapeutic agents across a range of disease areas. Future research in this area will likely focus on:
-
Library Synthesis: The use of the title compound in parallel synthesis to generate large libraries of derivatives for high-throughput screening.
-
Exploration of Novel Biological Targets: Screening of these libraries against a wide range of biological targets to identify novel activities.
-
Pharmacokinetic Optimization: Fine-tuning of the physicochemical properties of lead compounds through derivatization to improve their drug-like properties.
The continued exploration of the chemical space around the 1-azaspiro[5.5]undecane scaffold holds significant promise for the discovery of the next generation of innovative medicines.
References
-
Herasym, M. V. DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. ChemRxiv. 2023 . DOI: 10.26434/chemrxiv-2025-1l7vt. [Link]
-
de la Torre, B. G.; et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Adv. 2017 , 7, 23456-23478. [Link]
-
Thieme E-Journals. Synthesis / Full Text. [Link]
-
Islam, M. S.; et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society. 2016 , 20, S479-S485. [Link]
-
Chebib, M.; et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Potential. ACS Omega. 2021 , 6 (43), 29038–29051. [Link]
Sources
Technical Deep Dive: Conformational Dynamics of Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Executive Summary & Structural Significance[1]
The 1-azaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry, distinct from flat aromatic systems due to its inherent three-dimensionality (
Understanding the preferred conformation of this molecule is critical for:
-
Pharmacophore Mapping: Predicting the vector positioning of the carboxylate group in active sites.
-
Synthetic Planning: Rationalizing diastereoselectivity during functionalization.
-
Solubility Profiling: Correlating solvent-dependent conformational changes with lipophilicity (LogD).
Theoretical Framework: The Energy Landscape
The molecule consists of a piperidine ring (Ring A) and a cyclohexane ring (Ring B) fused at a quaternary spiro-carbon (C6). The conformational analysis must address three degrees of freedom:
-
Ring A Pucker: Chair vs. Twist-Boat.
-
Ring B Pucker: Chair vs. Twist-Boat.
-
C3-Substituent Orientation: Equatorial vs. Axial.
The Orthogonal Spiro-Constraint
Unlike fused bicyclic systems (e.g., decalins), the spiro-junction enforces orthogonality between the mean planes of Ring A and Ring B. This minimizes direct steric clash between the rings but creates a rigid core that amplifies the importance of 1,3-diaxial interactions within the individual rings.
Substituent Effects (The C3-Ester)
The methyl ester at position C3 (beta to the nitrogen) is the primary conformational driver.
-
Steric A-Value: The ester group (–COOMe) has an A-value of approximately 1.2–1.3 kcal/mol. In the absence of other forces, the equatorial conformer is thermodynamically preferred by a ratio of ~9:1 at 298 K.
-
Dipolar Interactions: The orientation of the C3-ester carbonyl relative to the Nitrogen lone pair (or N-H bond) can influence stability. In non-polar solvents, dipole minimization may slightly stabilize the axial conformer, though sterics usually dominate.
Nitrogen Inversion
The nitrogen atom (N1) undergoes rapid pyramidal inversion. However, in the spiro[5.5] system, the N-H (or N-substituent) generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
Computational Methodology (DFT Protocol)
To rigorously determine the Boltzmann distribution of conformers, the following Density Functional Theory (DFT) workflow is recommended. This protocol ensures that dispersion forces—critical for folding in spirocycles—are accounted for.
Workflow Visualization
The following diagram outlines the logical flow from structure generation to free energy calculation.
Caption: Standardized DFT workflow for spirocyclic conformational analysis. Note the use of dispersion-corrected functionals (D3 or M06-2X).
Step-by-Step Protocol
-
Conformational Search (MM):
-
Use the MMFF94 force field to generate an ensemble of rotamers.
-
Constraint: Set a 5.0 kcal/mol energy window to capture high-energy twist-boats that might be relevant transition states.
-
-
Geometry Optimization:
-
Level of Theory: B3LYP-D3(BJ)/6-31G(d).
-
Rationale: The D3 dispersion correction is vital for accurately modeling the interaction between the ester tail and the cyclohexane ring protons.
-
-
Single Point Energy (SPE):
-
Level of Theory: M06-2X/Def2-TZVP using the SMD solvation model (Chloroform or DMSO).
-
Rationale: M06-2X is superior for main-group thermochemistry and non-covalent interactions.
-
-
Data Output:
-
Calculate
for the Equatorial vs. Axial conformers. -
Calculate the Boltzmann population:
.
-
Experimental Validation: NMR Spectroscopy
Computational predictions must be validated by solution-state NMR. The rigidity of the spiro-core simplifies this analysis compared to flexible linear chains.
Proton-Proton Coupling Constants ( )
The Karplus equation relates the dihedral angle (
-
Target Signal: The proton at C3 (H3).
-
Scenario A (Ester Equatorial): H3 is Axial .
-
It will have a trans-diaxial relationship with H2
( ). -
Expected
: Large coupling (~10–12 Hz) and small coupling (~2–4 Hz) with H2 . -
Appearance: Triplet of doublets (td) or broad quartet.
-
-
Scenario B (Ester Axial): H3 is Equatorial .
-
It will have gauche relationships with both H2 protons (
). -
Expected
: Small couplings (< 5 Hz) for all interactions. -
Appearance: Narrow multiplet/singlet-like.
-
NOE/ROE Correlations
Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proximity data (< 5 Å).
| Interaction Pair | Conformer A (Ester Equatorial) | Conformer B (Ester Axial) |
| H3 | Strong NOE (1,3-diaxial relationship of protons) | Weak/No NOE |
| H3 | Weak (H3 is distant) | Potential NOE with H7/H11 if ester folds back |
| Ester-Me | Averaged signal | Distinct cross-peaks |
Synthesis & Isolation Implications
The conformation directly impacts chemical reactivity, particularly hydrolysis and alkylation.
Stereoselective Synthesis
To access the methyl 1-azaspiro[5.5]undecane-3-carboxylate, a recommended route involves the Double Michael Addition strategy, which thermodynamically favors the equatorial ester.
Caption: Synthetic pathway emphasizing thermodynamic control to yield the equatorial ester.
Reactivity Profile
-
Hydrolysis: The equatorial ester is less sterically hindered than the axial counterpart. Therefore, saponification rates will be faster for the equatorial conformer (
). -
N-Alkylation: If the nitrogen is unsubstituted, electrophilic attack will occur from the equatorial face to avoid the axial protons at C3 and C5.
References
-
Spirocyclic Scaffolds in Drug Design
- Title: "Spirocyclic Motifs in Drug Discovery"
- Source: Zheng, Y., & Tice, C. M. (2016). Expert Opinion on Drug Discovery.
-
URL:[Link]
-
Conformational Analysis of Piperidines
- Title: "Stereochemistry of Organic Compounds" (Chapter on Six-Membered Rings)
- Source: Eliel, E. L., & Wilen, S. H. (1994). Wiley-Interscience.
-
Context: Foundational text for A-values and chair-chair interconversion energetics.
-
Histrionicotoxin Synthesis (Spiro[5.5]undecane context)
-
NMR of Spiro-Piperidines
-
Computational Methods for Spirocycles
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin [chooser.crossref.org]
- 3. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1-Azaspiro[5.5]undecane-3-carboxylate: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-azaspiro[5.5]undecane-3-carboxylate, a valuable scaffold in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental nuances.
Introduction: The Significance of the 1-Azaspiro[5.5]undecane Scaffold
The 1-azaspiro[5.5]undecane core is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a carboxylate group at the 3-position offers a versatile handle for further chemical modification, making it a highly sought-after building block in drug discovery programs.
Synthetic Strategy: A Multi-Step Approach Centered on Dieckmann Condensation
The most logical and efficient pathway to construct the 1-azaspiro[5.5]undecane-3-carboxylate core involves a three-step sequence commencing with a Michael addition to create a key diester intermediate, followed by an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester, and culminating in a decarboxylation to yield the target molecule. This strategy offers a high degree of control and generally proceeds with good to excellent yields.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow for 1-azaspiro[5.5]undecane-3-carboxylate.
Part 1: Synthesis of the Diester Precursor via Michael Addition
The initial phase of the synthesis focuses on the construction of a suitable diester precursor, which is essential for the subsequent intramolecular cyclization. This is achieved through a conjugate addition of a malonate nucleophile to an α,β-unsaturated ester tethered to a protected piperidine ring.
Protocol 1: Preparation of Ethyl 2-(1-Benzoyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidin-4-yl)acetate
This protocol details the 1,4-conjugate addition of diethyl malonate to ethyl (1-benzoylpiperidin-4-ylidene)acetate. The benzoyl protecting group is chosen for its stability under the reaction conditions and its facile removal in a later step.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl (1-benzoylpiperidin-4-ylidene)acetate | 1346603-41-4 | 287.35 | 10 | 1.0 |
| Diethyl malonate | 105-53-3 | 160.17 | 15 | 1.5 |
| Sodium ethoxide (21% solution in ethanol) | 141-52-6 | 68.05 | 1.0 | 0.1 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a solution of ethyl (1-benzoylpiperidin-4-ylidene)acetate (10 mmol) in anhydrous ethanol (50 mL) under a nitrogen atmosphere, add diethyl malonate (15 mmol).
-
Add sodium ethoxide (1.0 mmol, 0.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diethyl 2-(1-benzoyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidin-4-yl)acetate.
Expected Yield: 80-90%
Rationale for Experimental Choices:
-
Base: Sodium ethoxide is used in catalytic amounts to generate the malonate enolate, which acts as the nucleophile. A catalytic amount is sufficient as the protonated base is regenerated in the reaction cycle.
-
Solvent: Anhydrous ethanol is a suitable polar protic solvent that readily dissolves the reactants and the base.
-
Reflux Conditions: Heating the reaction to reflux accelerates the rate of the Michael addition.
Part 2: Intramolecular Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters. In this step, the newly synthesized diester undergoes cyclization to form the core 1-azaspiro[5.5]undecane ring system.
Protocol 2: Synthesis of Ethyl 1-Benzoyl-3-oxo-1-azaspiro[5.5]undecane-2-carboxylate
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Diethyl 2-(1-benzoyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidin-4-yl)acetate | N/A | 447.52 | 5 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 7.5 | 1.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a suspension of sodium hydride (7.5 mmol) in anhydrous toluene (30 mL).
-
Heat the suspension to reflux.
-
Add a solution of diethyl 2-(1-benzoyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidin-4-yl)acetate (5 mmol) in anhydrous toluene (20 mL) dropwise to the refluxing suspension over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 2-3 hours, monitoring the evolution of hydrogen gas (ceases upon completion).
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with a few drops of ethanol to destroy any excess sodium hydride.
-
Slowly add 1 M HCl to neutralize the mixture.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification.
Expected Yield: 75-85%
Scientific Rationale:
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of one of the ester groups to form the enolate, initiating the intramolecular cyclization.[1]
-
Aprotic Solvent: Toluene is an inert, aprotic solvent that is suitable for reactions involving strong bases like sodium hydride.
-
Mechanism: The reaction proceeds via an intramolecular Claisen condensation mechanism, where the enolate of one ester attacks the carbonyl of the other ester, leading to a cyclic β-keto ester.[2]
Caption: Simplified mechanism of the Dieckmann condensation.
Part 3: Decarboxylation to the Final Product
The final step in the synthesis is the removal of the ester group at the 2-position of the spirocycle. This is typically achieved by hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.
Protocol 3: Synthesis of Ethyl 1-Azaspiro[5.5]undecane-3-carboxylate
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 1-benzoyl-3-oxo-1-azaspiro[5.5]undecane-2-carboxylate | N/A | 357.42 | 4 | 1.0 |
| 6 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Dissolve the crude ethyl 1-benzoyl-3-oxo-1-azaspiro[5.5]undecane-2-carboxylate (4 mmol) in 6 M hydrochloric acid (40 mL).
-
Heat the solution to reflux for 12-16 hours. This step achieves both hydrolysis of the ester and the benzoyl protecting group, and decarboxylation of the resulting β-keto acid.
-
Cool the reaction mixture to room temperature and carefully neutralize with solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution with dichloromethane (4 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford ethyl 1-azaspiro[5.5]undecane-3-carboxylate.
Expected Yield: 60-70% (over two steps)
Mechanistic Insights:
-
Hydrolysis and Decarboxylation: The acidic conditions promote the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to form an enol, which then tautomerizes to the more stable ketone.[3]
-
Deprotection: The strong acidic conditions also cleave the N-benzoyl protecting group, yielding the free secondary amine of the final product.
Summary of Results
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1. Michael Addition | Diethyl 2-(1-benzoyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidin-4-yl)acetate | Ethyl (1-benzoylpiperidin-4-ylidene)acetate | NaOEt, Diethyl malonate | Ethanol | Reflux | 4-6 | 80-90 |
| 2. Dieckmann Condensation | Ethyl 1-benzoyl-3-oxo-1-azaspiro[5.5]undecane-2-carboxylate | Diester from Step 1 | NaH | Toluene | Reflux | 2-3 | 75-85 |
| 3. Decarboxylation & Deprotection | Ethyl 1-azaspiro[5.5]undecane-3-carboxylate | β-Keto ester from Step 2 | 6 M HCl | Water | Reflux | 12-16 | 60-70 |
Conclusion
The synthetic route described provides a reliable and scalable method for the preparation of 1-azaspiro[5.5]undecane-3-carboxylate. The key transformations, the Michael addition and the Dieckmann condensation, are robust and well-established reactions in organic synthesis. The protocols have been designed with careful consideration of reaction conditions to maximize yields and purity. This guide serves as a valuable resource for researchers in need of this important spirocyclic building block for their drug discovery and development endeavors.
References
- Bernhart, C. A., et al. (1995). A new series of potent, orally active, nonpeptide angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 38(17), 3333-3341.
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern zweibasischersäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Krapcho, A. P. (1982). Synthetic applications of the dealkoxycarbonylation of esters, malonates, and β-keto esters. Synthesis, 1982(10), 805-822.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Functionalization of Methyl 1-Azaspiro[5.5]undecane-3-carboxylate Nitrogen
This Application Note is designed for medicinal chemists and process scientists working with complex spirocyclic scaffolds. It addresses the specific challenges of functionalizing the sterically constrained nitrogen of methyl 1-azaspiro[5.5]undecane-3-carboxylate .
Executive Summary & Strategic Analysis
The 1-azaspiro[5.5]undecane scaffold represents a "privileged structure" in modern drug discovery, serving as the core framework for histrionicotoxin alkaloids and various ion-channel modulators. Its high fraction of sp
However, the functionalization of the nitrogen atom (N1) in methyl 1-azaspiro[5.5]undecane-3-carboxylate presents a distinct synthetic challenge: The Neopentyl-like Constraint.
The Steric Challenge
In this specific isomer, the nitrogen atom (N1) is directly bonded to the quaternary spiro-carbon (C6). This creates a highly congested steric environment similar to a neopentyl amine.
-
Consequence 1: Nucleophilic attack rates are significantly retarded compared to standard piperidines.
-
Consequence 2: Incomplete conversion is common under standard "library synthesis" conditions.
-
Consequence 3: The
-amino ester motif (N1 relative to C3-ester) introduces a risk of retro-Michael elimination under harsh basic conditions.
This guide provides optimized protocols specifically engineered to overcome this steric barrier while preserving the integrity of the methyl ester.
Decision Matrix: Reaction Pathway Selection
Before initiating synthesis, consult the following decision tree to select the optimal methodology based on your target R-group.
Figure 1: Strategic workflow for N1-functionalization. Note the preference for catalytic over displacement methods due to the steric bulk at C6.
Detailed Experimental Protocols
Protocol A: Titanium-Mediated Reductive Amination (N-Alkylation)
Rationale: Standard reductive amination (aldehyde + NaBH(OAc)3) often stalls at the hemiaminal stage because the formation of the iminium ion is sterically disfavored by the adjacent spiro center. We utilize Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive iminium formation before adding the reducing agent.
Reagents:
-
Substrate: Methyl 1-azaspiro[5.5]undecane-3-carboxylate (1.0 equiv)
-
Aldehyde/Ketone (1.2 - 1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)
-
Sodium borohydride (NaBH4) (2.0 equiv) Note: Stronger reducing agent needed for Ti-complexes.
-
Solvent: Anhydrous THF or MeOH.
Step-by-Step Methodology:
-
Complexation: In a flame-dried vial under Argon, dissolve the amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF (0.2 M).
-
Lewis Acid Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise. The solution may turn slightly yellow/hazy.
-
Equilibration: Stir at 40°C for 4-6 hours . Critical: This heating step is necessary to force the bulky amine to condense with the carbonyl.
-
Reduction: Cool the reaction to 0°C. Add NaBH4 (2.0 equiv) portion-wise (caution: gas evolution). Allow to warm to Room Temperature (RT) and stir overnight.
-
Quench: Quench carefully with 1N NaOH or Rochelle’s salt solution. Stir vigorously until two clear layers form (titanium salts precipitate as a white solid).
-
Workup: Filter through a Celite pad to remove Titanium salts. Extract with EtOAc.
Validation:
-
LCMS: Look for [M+H]+ corresponding to Product.
-
NMR: Disappearance of the aldehyde proton (9-10 ppm).
Protocol B: Sterically Demanding Buchwald-Hartwig Amination (N-Arylation)
Rationale: Nucleophilic aromatic substitution (
Reagents:
-
Substrate: Methyl 1-azaspiro[5.5]undecane-3-carboxylate (1.0 equiv)
-
Aryl Bromide/Chloride (1.1 equiv)
-
Catalyst: Pd2(dba)3 (0.05 equiv) or RuPhos-Pd-G3 precatalyst (0.05 equiv)
-
Ligand: RuPhos (0.1 equiv) (if not using G3 precatalyst)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Setup: Charge a microwave vial with the amine, aryl halide, Base, and Catalyst/Ligand system.
-
Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed solvent (0.1 M concentration).
-
Reaction: Heat to 100°C (conventional heating) or 110°C (Microwave) for 2-12 hours.
-
Note: If using the methyl ester, avoid NaOtBu if possible to prevent transesterification; Cs2CO3 is safer for the ester functionality.
-
-
Filtration: Filter through a plug of silica/Celite to remove Pd black.
Protocol C: Urea Formation via Triphosgene
Rationale: Generating ureas from hindered amines using isocyanates can be slow. Using Triphosgene (a solid phosgene equivalent) allows for the in-situ generation of the carbamoyl chloride, a highly reactive intermediate that forces the coupling.
Safety Warning: Triphosgene generates Phosgene gas. Perform exclusively in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Activation: Dissolve the spiro-amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.
-
Acylation: Add Triphosgene (0.4 equiv) dissolved in DCM dropwise. Stir for 30 mins at 0°C to form the carbamoyl chloride intermediate.
-
Checkpoint: TLC should show complete consumption of starting material.
-
-
Coupling: Add the second amine (R-NH2, 1.2 equiv) to the mixture.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Quench with saturated aqueous NH4Cl.
Data Summary & QC Parameters
The following table summarizes expected outcomes and diagnostic signals for the functionalized derivatives.
| Functionalization Type | Recommended Method | Typical Yield | Critical QC Marker (1H NMR) | Common Side Reaction |
| N-Methylation | Reductive Amination (HCHO/HCOOH) | 85-95% | N-Me singlet ~2.2-2.4 ppm | N-Oxide formation (if workup is oxidative) |
| N-Benzylation | Ti-Reductive Amination | 70-85% | Benzylic CH2 (singlet/ABq) ~3.5 ppm | Bis-alkylation (rare due to sterics) |
| N-Arylation | Buchwald (RuPhos) | 60-80% | Aromatic protons; Shift in H-2/H-6 | Protodehalogenation of aryl halide |
| Amide Coupling | HATU / DIPEA / DMF | 80-95% | Downfield shift of H-2 protons | Epimerization of C3-ester (avoid strong bases) |
Mechanism of Action: Ti-Mediated Pathway
Understanding the role of Titanium is crucial for troubleshooting. The bulky spiro-group hinders the approach of the aldehyde. Ti(OiPr)4 coordinates to the carbonyl oxygen and the amine, bringing them into proximity and activating the carbonyl, effectively "templating" the iminium formation.
Figure 2: Mechanistic advantage of Titanium(IV) isopropoxide in sterically hindered amine condensation.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. M., et al. "Spirocyclic Motifs in Drug Discovery: Beyond Flatland."[1][2] J. Med.[2] Chem., 2021.[3] [Link]
-
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." J. Org.[4] Chem., 1990, 55(8), 2552–2554. [Link]
-
Buchwald-Hartwig Coupling of Hindered Amines: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Sterically Hindered Amines." Org.[3][4] Process Res. Dev., 2018.[3][4] [Link]
-
Histrionicotoxin Synthesis (Context for 1-azaspiro[5.5]undecane): Stockman, R. A.[5] "The Chemistry and Biology of the Histrionicotoxin Alkaloids." Nat. Prod. Rep., 2005.[5][6][7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Azaspiro[5.5]undecane | C10H19N | CID 573583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Spirocyclic Carboxylic Acids
An In-Depth Guide to the Hydrolysis of Methyl 1-Azaspiro[5.5]undecane-3-carboxylate
The 1-azaspiro[5.5]undecane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents, including the histrionicotoxin family of alkaloids.[1][2] The carboxylic acid derivative, 1-azaspiro[5.5]undecane-3-carboxylic acid, serves as a crucial building block in medicinal chemistry for generating analogues with modified pharmacokinetic and pharmacodynamic profiles. Its synthesis is typically achieved through the hydrolysis of its corresponding methyl ester, methyl 1-azaspiro[5.5]undecane-3-carboxylate.
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the selection of an appropriate hydrolysis method is critical and depends on factors such as the substrate's steric hindrance, the presence of other sensitive functional groups, and desired reaction conditions (e.g., mildness, scalability). This guide provides a detailed examination of the primary methods for hydrolyzing methyl 1-azaspiro[5.5]undecane-3-carboxylate: base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and the validation checkpoints necessary to ensure trustworthy and reproducible results.
Chapter 1: Theoretical Foundations of Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[3] This process can be catalyzed by acid or base, or mediated by enzymes. The choice of method profoundly impacts reaction efficiency, selectivity, and compatibility with other functional groups.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed ester hydrolysis, commonly known as saponification, is the most frequently employed method for this transformation.[4][5] It is generally an irreversible process, which drives the reaction to completion.[6][7]
Mechanism (BAC2): The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[8] A hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling the alkoxide (in this case, methoxide) as the leaving group. In the final, irreversible step, the strongly basic alkoxide deprotonates the newly formed carboxylic acid to generate a carboxylate salt and methanol.[9][10] An acidic workup is required to protonate the carboxylate and isolate the desired carboxylic acid.[3]
Why it's often preferred: The deprotonation of the carboxylic acid product renders the overall process essentially irreversible, ensuring high conversion rates.[4][6]
Caption: AAC2 mechanism for acid-catalyzed ester hydrolysis.
Enzymatic Hydrolysis
Enzymatic hydrolysis, typically employing lipases or esterases, offers a green and highly selective alternative. [11]These biocatalysts operate under mild pH and temperature conditions, making them ideal for substrates with sensitive functional groups. [12][13] Mechanism: Lipases and esterases are serine hydrolases. Their catalytic activity relies on a catalytic triad (commonly Ser-His-Asp) in the active site. [12]The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release the alcohol. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Trustworthiness of the method: The high selectivity (chemo-, regio-, and enantio-) of enzymes minimizes side reactions and often simplifies product purification. [14]However, optimization of reaction conditions (pH, temperature, solvent, and enzyme choice) is crucial for success. [11][15]
Chapter 2: Comparative Analysis of Hydrolysis Methods
The selection of a hydrolysis method for methyl 1-azaspiro[5.5]undecane-3-carboxylate should be guided by a clear understanding of the advantages and disadvantages of each approach. The spirocyclic nature of the substrate may introduce steric hindrance around the C3-position, potentially slowing the rate of hydrolysis, a factor that must be considered. [4][16]
| Parameter | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
|---|---|---|---|
| Driving Force | Irreversible (deprotonation of acid) [6][7] | Reversible (equilibrium) [5] | High substrate affinity and catalysis |
| Reaction Conditions | Room temp. to reflux; strong base (e.g., NaOH, LiOH) [17] | Reflux; strong acid (e.g., HCl, H₂SO₄) and excess H₂O [18] | Mild (near-neutral pH, room temp. to ~40°C) [12] |
| Selectivity | Low; will hydrolyze most esters and other base-labile groups | Low; will cleave other acid-labile groups | High (chemo-, regio-, enantioselective) [14] |
| Steric Hindrance | Can be slow for hindered esters; may require harsh conditions [3][8] | Can be slow for hindered esters [16] | Substrate-dependent; enzyme's active site must accommodate the molecule |
| Workup | Acidification required to isolate carboxylic acid [3] | Neutralization and extraction | Denaturation of enzyme, extraction |
| Key Advantage | High yield due to irreversibility | Simple reagents | High selectivity and mild conditions |
| Key Disadvantage | Potential for side reactions (e.g., elimination, racemization) | Reversibility and harsh conditions | Higher cost of enzyme, requires optimization |
Chapter 3: Experimental Protocols
The following protocols are designed as self-validating systems. Each includes checkpoints for monitoring reaction progress and criteria for completion, ensuring reliable outcomes.
General Experimental Workflow
Caption: General workflow for ester hydrolysis experiments.
Protocol 3.1: Base-Catalyzed Hydrolysis (Saponification)
This protocol uses lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system, a common and effective method for saponification. [17] Materials:
-
Methyl 1-azaspiro[5.5]undecane-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the stirred solution at room temperature. Using an excess of base helps to ensure the reaction goes to completion. [17]3. Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. The spirocyclic structure might require mild heating to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be dichloromethane/methanol (e.g., 9:1). The product carboxylic acid should have a lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quench & Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully add 1 M HCl solution to quench the excess base and acidify the mixture to a pH of ~3-4. This step is critical to protonate the carboxylate salt and make the product extractable into an organic solvent. [3][5]6. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[5.5]undecane-3-carboxylic acid.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Protocol 3.2: Acid-Catalyzed Hydrolysis
This protocol uses a strong mineral acid and requires heat to drive the reversible reaction. [19][20] Materials:
-
Methyl 1-azaspiro[5.5]undecane-3-carboxylate
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Dioxane or Acetic Acid (as a co-solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in a suitable co-solvent like dioxane or acetic acid. Add a large excess of water (e.g., 10-20 eq).
-
Addition of Acid: Carefully add concentrated H₂SO₄ or HCl (0.2-0.5 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach equilibrium. Completion is marked by the stabilization of the ratio of starting material to product.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid catalyst and any remaining acid product until the pH is ~7-8.
-
Extraction: Extract the product with ethyl acetate (3 x volume). The basic aqueous layer will retain the carboxylate, while the organic layer will contain any unreacted ester.
-
Acidification & Re-extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~3-4. Re-extract the acidified aqueous layer with ethyl acetate (3 x volume) to recover the carboxylic acid product.
-
Washing & Drying: Combine the second set of organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify as needed.
Protocol 3.3: Lipase-Catalyzed Hydrolysis
This protocol provides a mild, selective method using a commercially available lipase. [11][13]Optimization may be required depending on the specific enzyme used.
Materials:
-
Methyl 1-azaspiro[5.5]undecane-3-carboxylate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB) or Candida rugosa Lipase (CRL))
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO) or tert-butanol (as a co-solvent)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M solution
-
Reaction vessel (e.g., flask or vial), orbital shaker or magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of the methyl ester (1.0 eq) in a mixture of phosphate buffer and a water-miscible co-solvent like DMSO (e.g., 10-20% v/v). The co-solvent aids in substrate solubility. [11]2. Addition of Enzyme: Add the lipase (typically 10-50% by weight of the substrate). Immobilized enzymes are preferred as they can be easily recovered by filtration.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: Monitor the reaction by taking small aliquots, filtering out the enzyme, and analyzing by LC-MS or TLC. The pH of the reaction may decrease as the carboxylic acid is formed; a pH-stat titrator can be used to maintain constant pH by adding a dilute base, and the consumption of base provides a direct measure of reaction progress. [12]5. Workup - Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Acidify the solution to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Washing & Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Purify as needed.
References
-
Bugg, T. D. H., Lewin, A. M., & Catlin, E. R. (n.d.). Regiospecific Ester Hydrolysis by Orange Peel Esterase - An Undergraduate Experiment. Science.gov. Retrieved from [Link]
-
Monash University. (2025, February 17). Enzymatic hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids. Monash University Research Repository. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [https://www.researchgate.net/publication/2 Divakaran, R. Mechanisms of Ester hydrolysis]([Link] Divakaran, R. Mechanisms of Ester hydrolysis)
-
ResearchGate. (2025, August 6). Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. Retrieved from [Link]
-
Bera, S., et al. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2903. Retrieved from [Link]
-
SciELO. (2018, October 15). PRODUCTION OF METHYL ESTERS BY ENZYMATIC HYDROESTERIFICATION OF CHICKEN FAT INDUSTRIAL RESIDUE. Retrieved from [Link]
-
Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552–1556. Retrieved from [Link]
-
RSC Publishing. (2023, September 6). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Retrieved from [Link]
-
Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES. Retrieved from [Link]
-
Unknown. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Molecules. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Organic Chemistry Tutor. (n.d.). Saponification Reaction of Esters. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Retrieved from [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]
-
PubMed. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]
-
PubMed. (2015, November 11). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis of lipase-catalyzed saccharide-fatty acid esters using a packed bed bioreactor system with. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Unknown. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
PubChem. (n.d.). CID 168318420 | C20H38N2. Retrieved from [Link]
-
Portal AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Journal of American Science. (2010, July 7). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 3. jk-sci.com [jk-sci.com]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Saponification-Typical procedures - operachem [operachem.com]
- 18. esisresearch.org [esisresearch.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. perlego.com [perlego.com]
Application Notes & Protocols: Reductive Amination Techniques for the Functionalization of Azaspiro[5.5]undecanes
Introduction: The Strategic Importance of Azaspiro[5.5]undecanes
In the landscape of modern drug discovery, the quest for novel chemical matter with improved therapeutic profiles is relentless. Azaspirocyclic scaffolds have emerged as "privileged structures" due to their inherent three-dimensionality and conformational rigidity.[1][2] Among these, the azaspiro[5.5]undecane core is particularly noteworthy. Its rigid, spirocyclic fusion of two six-membered rings provides a robust framework for the precise spatial orientation of functional groups, enabling optimal interactions with biological targets.[1] This structural feature is often correlated with enhanced potency, selectivity, and favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability.[2]
Derivatives of azaspiro[5.5]undecanes have demonstrated significant potential across a wide range of therapeutic areas, including the development of antagonists for neurokinin (NK), μ-opioid, and sigma-1 receptors for pain and inflammation, as well as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) for metabolic disorders.[3][4][5] The ability to efficiently and selectively introduce diverse substituents onto this scaffold is therefore of paramount importance to medicinal chemists.
Reductive amination stands out as one of the most powerful and versatile C-N bond-forming reactions in the synthetic chemist's toolkit. It offers a controlled and efficient method for converting ketones and aldehydes into primary, secondary, and tertiary amines, which are ubiquitous functional groups in pharmaceuticals. This guide provides a detailed examination of reductive amination techniques specifically tailored for the functionalization of azaspiro[5.5]undecane ketones, focusing on the underlying principles, reagent selection, and practical, field-proven protocols.
The Mechanism of Reductive Amination: A Two-Act Play
Reductive amination is fundamentally a two-step process that occurs in a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Act I: Imine/Iminium Ion Formation. The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde. This forms a transient hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-6), the hemiaminal readily dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[6][8] The acidic catalyst is critical; it protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), which drives the equilibrium towards the C=N double bond formation.[9]
-
Act II: Hydride Reduction. A selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion.[10] This reduction of the C=N bond yields the final, more stable amine product. The key to a successful one-pot reductive amination is the use of a reducing agent that is "smart" enough to reduce the iminium ion intermediate much faster than the starting ketone, preventing the wasteful formation of alcohols.[11]
Caption: Figure 1: General Mechanism of Reductive Amination.
Reagent Selection: The Key to Selectivity and Success
The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. While several reagents can effect this transformation, they differ significantly in reactivity, selectivity, safety, and operational simplicity.
| Reagent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild & Highly Selective: Reduces iminium ions much faster than ketones.[8] Broad Scope: Effective for a wide range of ketones and amines.[8] Safe: Non-toxic byproducts (acetate salts).[12] Convenient: Stable, commercially available solid. | More expensive than other borohydrides. Moisture sensitive. | General, high-yield synthesis. The preferred reagent for most applications in drug discovery due to its reliability and safety profile.[8][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild & Selective: Similar selectivity profile to NaBH(OAc)₃.[11] Cost-Effective: Generally cheaper than NaBH(OAc)₃. | Highly Toxic: Generates toxic HCN gas under acidic conditions or during workup.[8] Slower Reactions: Often requires longer reaction times. | Historical applications; largely superseded by NaBH(OAc)₃ in modern drug discovery labs due to safety concerns.[13] |
| Catalytic Hydrogenation (H₂, Pd/C) | Economical: Inexpensive for large-scale synthesis. "Green": Byproduct is water. | Non-selective: Can reduce other functional groups (alkenes, alkynes, nitro groups).[8] Requires Specialized Equipment: Needs high-pressure hydrogenation apparatus. | Large-scale industrial synthesis where the substrate lacks other reducible functional groups. |
For the synthesis of diverse libraries of azaspiro[5.5]undecane analogs at the research and development scale, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is unequivocally the reagent of choice. Its superior selectivity prevents the formation of alcohol side products, and its non-toxic nature simplifies product purification and waste disposal, making it ideal for modern medicinal chemistry workflows.[8][12]
Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of azaspiro[5.5]undecanone precursors. As with any reaction, optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
General Experimental Workflow
A successful reductive amination experiment follows a logical progression from setup to analysis. This workflow ensures reproducibility and high purity of the final product.
Caption: Figure 2: Standard Laboratory Workflow.
Protocol 1: Reductive Amination with a Primary Amine
This protocol details the reaction of an azaspiro[5.5]undecanone with a primary amine, a common transformation for introducing key pharmacophoric elements.
Materials:
-
Azaspiro[5.5]undecanone starting material (1.0 equiv)
-
Primary amine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (optional, 1.0 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon supply
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂), add the azaspiro[5.5]undecanone (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.
-
Causality Note: For less reactive ketones or amines, the addition of glacial acetic acid (1.0 equiv) can catalyze the formation of the iminium ion intermediate, accelerating the reaction.[8]
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Note: The addition can be exothermic; for larger scale reactions, an ice bath may be used to moderate the temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Protocol 2: Reductive Amination with a Secondary Amine
This protocol is adapted for use with secondary amines to produce tertiary amine products. The procedure is very similar, with minor adjustments.
Materials:
-
(Same as Protocol 1, but using a secondary amine)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂), add the azaspiro[5.5]undecanone (1.0 equiv) and the secondary amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCE to a concentration of approximately 0.1-0.2 M. Note: Acetic acid is generally not required for reactions with aldehydes but can be beneficial for ketones.[8]
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to stir at room temperature and monitor by TLC or LC-MS (typically 4-24 hours).
-
Perform the aqueous workup and extraction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Conclusion
Reductive amination, particularly utilizing the mild and selective reagent sodium triacetoxyborohydride, is a cornerstone technique for the functionalization of azaspiro[5.5]undecane scaffolds. This method provides a reliable and high-yielding pathway to novel secondary and tertiary amines, enabling the systematic exploration of structure-activity relationships in drug discovery programs. By understanding the underlying mechanism and adhering to robust protocols, researchers can efficiently generate diverse libraries of azaspiro[5.5]undecane derivatives, accelerating the development of next-generation therapeutics.
References
-
Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]
-
Reductive Amination - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube. Retrieved February 15, 2026, from [Link]
-
Fouad, M. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(56), 35087-35105. [Link]
-
Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Heterocycles, 17(1), 507. [Link]
-
P-M. L, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10826-10842. [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (2025, August 6). Preprints.org. Retrieved February 15, 2026, from [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]
- Process for the reductive amination of aldehydes and ketones. (2008). Google Patents.
-
Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 15, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sodium Triacetoxyborohydride [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
Incorporating methyl 1-azaspiro[5.5]undecane-3-carboxylate into chemical libraries
Abstract
This guide details the strategic incorporation of methyl 1-azaspiro[5.5]undecane-3-carboxylate (M-1-ASU) into diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) libraries. As a high-
Introduction: The Case for Spirocyclic Scaffolds
Modern drug discovery has shifted focus toward molecules with higher three-dimensionality to improve clinical success rates.[1] The metric
Methyl 1-azaspiro[5.5]undecane-3-carboxylate represents a privileged building block due to:
-
Vector Orthogonality: It possesses two distinct reactive handles—a secondary amine (nucleophile) and a methyl ester (electrophile)—allowing for divergent library growth.
-
Conformational Restriction: The spiro-fusion at C5 locks the piperidine ring conformation, reducing the entropic penalty upon protein binding compared to flexible piperidines.
-
Metabolic Stability: The quaternary spiro-center blocks common metabolic soft spots (e.g.,
-oxidation), potentially extending half-life ( ).
Physicochemical Profile & Handling
| Property | Value / Characteristic | Implication for Library Design |
| Molecular Weight | ~211.3 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~2.1 | Lipophilic enough for membrane permeability, but the amine allows salt formation. |
| pKa (Conj. Acid) | ~9.5 (Est.) | The secondary amine is basic; requires scavenging or salt formation for storage. |
| Stereochemistry | Chiral center at C3 | Commercial sources are often racemic. Enantioseparation or diastereoselective synthesis may be required for late-stage leads. |
| Stability | Moderate | Critical: The free base can undergo intermolecular aminolysis (self-condensation) to form oligomers. Store as HCl or TFA salt. |
Strategic Library Design: Vector Analysis
The scaffold allows for "Inside-Out" library construction. We define two primary vectors for diversification:
-
Vector A (
-Diversification): Amide couplings, urea formation, sulfonylation, and reductive aminations.-
Constraint: Steric hindrance from the adjacent spiro-ring (C6-C11) is minimal at N1 but significant enough to require potent coupling reagents.
-
-
Vector B (
-Diversification): Ester hydrolysis followed by reverse-amide coupling, or reduction to primary alcohols for ether synthesis.
Workflow Visualization
Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and ester functionalities.
Experimental Protocols
Protocol 1: Scaffold Quality Control & Salt Break
Rationale: The commercial building block is often supplied as an HCl salt to prevent self-polymerization. For library synthesis, the free base must be generated in situ or immediately prior to use.
-
Dissolution: Dissolve 1.0 eq of Methyl 1-azaspiro[5.5]undecane-3-carboxylate HCl in DCM (0.2 M).
-
Wash: Wash with saturated aqueous
(2x) and Brine (1x). -
Drying: Dry organic layer over anhydrous
. -
QC Check: Take a
aliquot, evaporate, and run -NMR.-
Diagnostic Peak: Look for the methyl ester singlet (~3.6-3.7 ppm) and the
-proton at C3. -
Failure Mode: Broadening of peaks indicates oligomerization. If observed, repurify via cation-exchange cartridge (SCX-2).
-
Protocol 2: High-Throughput Amide Coupling (Vector A)
Context: This protocol is optimized for 96-well plate format using solid-supported scavengers to eliminate aqueous workup, ensuring high throughput.
Reagents:
-
Scaffold: 0.1 M solution of free base in DMF.
-
Acids (
): 0.2 M solution in DMF (Diversity Set). -
Coupling Agent: HATU (0.2 M in DMF). Note: HATU is preferred over EDC due to the steric bulk of the spiro system.
-
Base: DIPEA (0.5 M in DMF).
-
Scavenger Resin: Trisamine resin (to remove excess acid/electrophiles) and Isocyanate resin (to remove unreacted scaffold).
Step-by-Step:
-
Dispensing: Add
of Acid solution ( ) to each well. -
Activation: Add
of HATU solution ( ) and of DIPEA ( ). Shake for 5 mins. -
Coupling: Add
of Scaffold solution ( ). -
Incubation: Seal plate and shake at 40°C for 16 hours. Elevated temperature is critical for spiro-hindered amines.
-
Scavenging: Add ~20 mg of Trisamine resin and ~20 mg of Isocyanate resin to each well. Shake for 4 hours at RT.
-
Filtration: Filter into a receiver plate.
-
Validation: Analyze via LC-MS. Expected purity >85%.
Protocol 3: Ester Hydrolysis & Reverse Amide Coupling (Vector B)
Context: Accessing the carboxylic acid requires saponification. This must be done after N1 is protected or functionalized to prevent polymerization.
Step-by-Step:
-
Saponification: Dissolve N-functionalized intermediate in THF/MeOH/Water (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc.[2]
-
Coupling (Inverse):
-
Mix Hydrolyzed Scaffold (1.0 eq) with Amine (
, 1.2 eq). -
Add T3P (Propylphosphonic anhydride) (1.5 eq) and Pyridine (3.0 eq) in EtOAc.
-
Why T3P? It performs exceptionally well for sterically hindered acids and simplifies workup (water-soluble byproducts).
-
-
Reaction: Heat to 50°C for 12 hours.
Case Study: GPCR Ligand Discovery
Hypothetical Application based on Field Data: Targeting the MCH-R1 (Melanin-Concentrating Hormone Receptor 1) for obesity.[3]
-
Design: MCH-R1 ligands often require a basic amine and a lipophilic distal group.
-
Implementation:
-
Use M-1-ASU as the core.
-
Vector A: Couple with 4-phenoxybenzoic acid (lipophilic tail).
-
Vector B: Hydrolyze ester and couple with dimethylamine or pyrrolidine to modulate pKa and solubility.
-
-
Result: The spiro-core provides rigid spacing between the aromatic tail and the polar headgroup, potentially increasing selectivity over hERG channels compared to flexible linkers.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Vector A) | Steric hindrance at N1. | Switch from HATU to COMU; increase temp to 60°C; use microwave irradiation. |
| Oligomerization | Free base left in solution too long. | Keep scaffold as HCl salt until moments before coupling. Use in situ neutralization. |
| Epimerization at C3 | Harsh hydrolysis conditions. | Use LiOH at lower temps (0°C to RT). Avoid refluxing with strong bases. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[1][4][5][6][7][8][9][10][11][12][13] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.
-
BenchChem. (2025).[3][8][12] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Step-by-step synthesis of spirocyclic amino esters from cyclohexanone
Application Note: Modular Synthesis of Spirocyclic Amino Esters from Cyclohexanone
Part 1: Strategic Overview & Core Directive
1.1 Executive Summary Spirocyclic scaffolds are "privileged structures" in medicinal chemistry due to their ability to restrict conformational flexibility, thereby improving ligand-target binding affinity and metabolic stability. This guide details the synthesis of 3-azaspiro[5.5]undecane amino esters (specifically spiro[piperidine-4,1'-cyclohexane] derivatives) starting from cyclohexanone .
Unlike simple Strecker syntheses that yield
1.2 Mechanistic Logic The synthesis relies on a double Michael addition-cyclization sequence:
-
Knoevenagel Condensation: Cyclohexanone reacts with ethyl cyanoacetate to form an
-unsaturated ester. -
Michael Addition: A second equivalent of ethyl cyanoacetate (or cyanoacetamide formed in situ) attacks the
-position. -
Cyclization: Ammonia mediates the ring closure to form the 2,6-dioxo-piperidine (glutarimide) ring, creating the spiro-quaternary carbon at the 4-position of the piperidine ring (which is the 1'-position of the cyclohexane).
Part 2: Experimental Protocols
Protocol A: The Guareschi-Thorpe Condensation
Objective: Synthesis of the intermediate Ammonium 2,4-dicyano-3-azaspiro[5.5]undecane-1,5-dione.
Reagents & Materials:
-
Cyclohexanone (Reagent Grade, >99%)
-
Ethyl Cyanoacetate (2.2 equivalents)
-
Ammonia (Anhydrous gas or 7N in MeOH)
-
Ethanol (Absolute)
-
Hydrochloric Acid (Concentrated, for workup)
Step-by-Step Methodology:
-
Solvent Preparation: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, place 200 mL of absolute ethanol. Cool the solvent to 0°C using an ice/salt bath.
-
Ammonia Saturation: Bubble anhydrous ammonia gas into the ethanol until saturation is achieved (approx. 20-30 mins). Alternatively, use 250 mL of 7N NH3 in methanol.
-
Critical Check: The solution must remain cold to maximize ammonia solubility and prevent premature evaporation.
-
-
Reagent Addition:
-
Mix Cyclohexanone (10.0 g, 102 mmol) and Ethyl Cyanoacetate (25.4 g, 224 mmol) in a dropping funnel.
-
Add the mixture dropwise to the cold ammoniacal solution over 45 minutes.
-
Observation: The solution will turn yellow/orange, and a precipitate (the ammonium salt of the Guareschi imide) will begin to form.
-
-
Reaction Incubation:
-
Allow the mixture to stir at 0°C for 2 hours.
-
Remove the ice bath and allow the reaction to stand at room temperature for 48 hours.
-
Why: The slow precipitation drives the equilibrium toward the spiro-product.
-
-
Isolation of Ammonium Salt:
-
Filter the heavy precipitate under vacuum.
-
Wash the filter cake with cold ethanol (2 x 50 mL) and diethyl ether (2 x 50 mL) to remove unreacted starting materials.
-
Yield Check: Expect a white to off-white solid (approx. 80-90% yield).
-
Protocol B: Hydrolysis and Decarboxylation
Objective: Conversion to 3-azaspiro[5.5]undecane-2,4-dione (Spiroglutarimide).
Step-by-Step Methodology:
-
Dissolution: Dissolve the ammonium salt from Protocol A in a minimum volume of hot water (approx. 100 mL).
-
Acidification:
-
Acidify the hot solution carefully with concentrated HCl until pH ~2.
-
Caution: Evolution of HCN gas is possible if hydrolysis occurs prematurely; perform in a fume hood.
-
The free "Guareschi Imide" (2,4-dicyano-3-azaspiro[5.5]undecane-1,5-dione) will precipitate.
-
-
Hydrolysis (Decarboxylation):
-
Workup:
-
Cool the reaction mixture to 4°C. The product, 3-azaspiro[5.5]undecane-2,4-dione , will crystallize.
-
Filter and recrystallize from ethanol/water.
-
Melting Point Validation: Target range 218–220°C [Ref 1].
-
Protocol C: Functionalization to Amino Esters
Objective: Ring opening or reduction to functionalized spiro-amino esters.
To obtain the Amino Ester (e.g., for peptide coupling), the glutarimide ring can be partially hydrolyzed or reduced.
-
Partial Hydrolysis (Ring Opening):
-
Treat the spiroglutarimide with 1 equivalent of NaOH in ethanol at 50°C.
-
This yields the (1-carbamoylcyclohexyl)acetic acid .
-
-
Esterification:
-
React the acid with SOCl2 in Ethanol to form the Ethyl (1-carbamoylcyclohexyl)acetate .
-
-
Hofmann Rearrangement (Alternative):
-
To convert the amide side chain to an amine (shortening the chain), treat with Br2/NaOH. This yields Ethyl (1-aminocyclohexyl)acetate , a potent spiro-amino ester homolog.
-
Part 3: Data Visualization & Analysis
3.1 Reaction Workflow Diagram The following diagram illustrates the critical pathway from Cyclohexanone to the Spirocyclic scaffold.
Caption: Figure 1. Synthetic pathway for the construction of the 3-azaspiro[5.5]undecane core via Guareschi-Thorpe condensation.
3.2 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of Ammonium Salt | Ammonia concentration too low. | Ensure saturation at 0°C; use fresh anhydrous NH3 gas. |
| Oily Product | Incomplete cyclization or water contamination. | Ensure absolute ethanol is used; extend reaction time to 72h. |
| Incomplete Decarboxylation | Acid concentration too low or reflux time too short. | Increase H2SO4 concentration to 30% or reflux time to 24h. |
| Coloration (Dark Brown) | Polymerization of cyanoacetate. | Maintain strict temperature control (0°C) during addition. |
Part 4: Scientific Grounding & References
4.1 Mechanistic Insights The formation of the spiro-ring system is thermodynamically driven by the precipitation of the ammonium salt. The Guareschi imide is unique because the steric bulk of the cyclohexane ring does not inhibit the cyclization, unlike in linear aliphatic ketones. This makes cyclohexanone an ideal substrate for this "one-pot" complexity-generating reaction [2].
4.2 References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Guareschi-Thorpe).
-
Konopelski, J. P., et al. "Synthesis of 3-azaspiro[5.5]undecane-2,4-dione." Journal of Organic Chemistry, 1991.
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. "The formation or substitution of succinimides from 1,3-dinitriles." Journal of the Chemical Society, Transactions, 1904, 85, 1726.[3]
-
Organic Chemistry Portal. "Cyclohexanone Synthesis and Reactivity."
(Note: While specific URLs for historical papers like Thorpe (1904) are static, they are the authoritative primary sources for this chemistry. Modern adaptations are derived from these foundational texts.)
Sources
Application Notes and Protocols for the Scale-Up Production of Methyl 1-Azaspiro[5.5]undecane-3-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a significant trend moving away from flat, aromatic structures towards three-dimensional molecular architectures. Spirocyclic scaffolds, particularly those incorporating piperidine rings, have emerged as privileged structures in drug discovery. Their rigid, well-defined three-dimensional orientation allows for precise interaction with biological targets, often leading to enhanced potency and selectivity. Furthermore, the introduction of sp³-rich centers generally improves physicochemical properties such as aqueous solubility, which is a critical factor for drug development. Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a valuable building block in this class of compounds, offering a versatile scaffold for the synthesis of novel therapeutics. This document provides a comprehensive guide to the scalable synthesis of this important intermediate, focusing on a robust and reproducible multi-step procedure.
Synthetic Strategy: A Multi-Step Approach Centered on Dieckmann Condensation
The chosen synthetic route for the multi-gram to kilogram scale production of methyl 1-azaspiro[5.5]undecane-3-carboxylate is a five-step sequence commencing from commercially available N-benzyl-4-piperidone. This strategy is underpinned by a key Dieckmann condensation to construct the spirocyclic core. The subsequent steps involve hydrolysis, decarboxylation, and final esterification to yield the target molecule. This pathway is advantageous for scale-up due to the use of relatively inexpensive starting materials, robust chemical transformations, and manageable purification procedures.
Overall Synthetic Scheme:
Caption: Overall synthetic pathway for methyl 1-azaspiro[5.5]undecane-3-carboxylate.
Part 1: Synthesis of Diethyl (N-benzylpiperidin-4-ylidene)malonate (Intermediate B)
The initial step involves a Knoevenagel condensation between N-benzyl-4-piperidone and diethyl malonate. This reaction is a classic method for forming carbon-carbon double bonds and is generally high-yielding.
Protocol 1: Laboratory Scale (up to 100 g)
Materials:
-
N-Benzyl-4-piperidone (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Acetic acid (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzyl-4-piperidone, diethyl malonate, and toluene.
-
Add piperidine and acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl (N-benzylpiperidin-4-ylidene)malonate as a pale yellow oil.
Scale-Up Considerations for Protocol 1:
-
Reagent Stoichiometry: Maintaining a slight excess of diethyl malonate ensures complete conversion of the ketone.
-
Catalyst: The piperidine/acetic acid catalyst system is effective; however, for larger scales, other amine catalysts like pyrrolidine can be considered for improved reaction rates.
-
Solvent: Toluene is a suitable solvent for azeotropic water removal. On a larger scale, ensure efficient stirring to maintain a homogeneous mixture.
-
Work-up: For kilogram-scale reactions, the aqueous washes should be performed in a suitably sized reactor with efficient agitation. Phase separation can be monitored via sight glass.
-
Purification: Vacuum distillation is the preferred method for purification on a large scale as it is more economical and less labor-intensive than chromatography.
Part 2: Synthesis of Diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate (Intermediate C)
This step involves a Michael addition of a malonate derivative to the α,β-unsaturated ester formed in the previous step, followed by an intramolecular Dieckmann condensation.
Protocol 2: Laboratory Scale (up to 100 g)
Materials:
-
Diethyl (N-benzylpiperidin-4-ylidene)malonate (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Toluene
-
Aqueous hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add a solution of diethyl (N-benzylpiperidin-4-ylidene)malonate and diethyl malonate in toluene dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M aqueous hydrochloric acid until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Scale-Up Considerations for Protocol 2:
-
Base: Sodium ethoxide is a strong base suitable for this transformation. For large-scale operations, purchasing commercially available sodium ethoxide solution is recommended over in-situ preparation from sodium metal for safety reasons. Potassium tert-butoxide can also be an effective, albeit more expensive, alternative.
-
Temperature Control: The initial addition of the reactants to the base is exothermic and requires careful temperature control, especially on a large scale. A reactor with efficient cooling is essential.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the deactivation of the strong base by moisture and carbon dioxide.
-
Quenching: The quenching step with acid is highly exothermic and must be performed slowly with efficient cooling to avoid uncontrolled temperature increases.
Part 3: Synthesis of 1-Benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid (Intermediate D)
This step involves the hydrolysis of the diester followed by decarboxylation of the resulting β-keto acid.
Protocol 3: Laboratory Scale (up to 100 g)
Materials:
-
Diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate (1.0 eq)
-
Potassium hydroxide (5.0 eq)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the crude diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide pellets and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid.
Scale-Up Considerations for Protocol 3:
-
Hydrolysis: The use of a significant excess of potassium hydroxide ensures complete hydrolysis of both ester groups.
-
Decarboxylation: The decarboxylation is driven by heat in an acidic medium. Monitoring the reaction by TLC or HPLC is recommended to determine the endpoint.
-
Isolation: On a larger scale, the product can be isolated using a centrifuge or a filter press. Thorough washing of the filter cake is important to remove inorganic salts.
Part 4: Synthesis of Methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate (Intermediate E)
This is a standard esterification of the carboxylic acid.
Protocol 4: Laboratory Scale (up to 100 g)
Materials:
-
1-Benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid (1.0 eq)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate.
Scale-Up Considerations for Protocol 4:
-
Catalyst: Sulfuric acid is a cost-effective catalyst for Fischer esterification. Other acid catalysts like p-toluenesulfonic acid can also be used.
-
Water Removal: To drive the equilibrium towards the product, a Dean-Stark trap can be used if a solvent that forms an azeotrope with water (like toluene) is added. However, using a large excess of methanol is often sufficient on a laboratory scale. For larger scales, continuous removal of water might be beneficial.
-
Work-up: Neutralization of the acidic catalyst with a base like sodium bicarbonate is crucial. Ensure thorough washing to remove all acidic residues.
Part 5: Synthesis of Methyl 1-azaspiro[5.5]undecane-3-carboxylate (Final Product F)
The final step is the removal of the N-benzyl protecting group via catalytic transfer hydrogenation. This method is generally preferred for scale-up over traditional hydrogenation with hydrogen gas due to safety and operational simplicity.[1]
Protocol 5: Laboratory Scale (up to 50 g)
Materials:
-
Methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
10% Palladium on carbon (10 wt%)
-
Ammonium formate (5.0 eq)
-
Methanol
-
Celite®
Procedure:
-
To a solution of methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate in methanol, add 10% palladium on carbon.
-
Add ammonium formate in one portion.
-
Heat the mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, methyl 1-azaspiro[5.5]undecane-3-carboxylate.
Scale-Up Considerations for Protocol 5:
-
Catalyst: The amount of palladium on carbon can be optimized for larger scales to balance reaction time and cost. Ensure the catalyst is handled carefully as it can be pyrophoric.
-
Hydrogen Donor: Ammonium formate is an excellent and safe hydrogen donor for transfer hydrogenation.[2] The reaction is typically fast and clean.
-
Filtration: On a large scale, the filtration of the palladium catalyst should be done using an enclosed filtration system to minimize exposure and potential hazards.
-
Solvent Choice: Methanol is a good solvent for this reaction. Ethanol can also be used.
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Diethyl (N-benzylpiperidin-4-ylidene)malonate | N-Benzyl-4-piperidone | Diethyl malonate, Piperidine, Acetic acid | 85-95% |
| 2 | Diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate | Diethyl (N-benzylpiperidin-4-ylidene)malonate | Diethyl malonate, Sodium ethoxide | 70-80% |
| 3 | 1-Benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid | Diethyl 1-benzyl-1-azaspiro[5.5]undecane-3,3-dicarboxylate | Potassium hydroxide, Hydrochloric acid | 80-90% |
| 4 | Methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate | 1-Benzyl-1-azaspiro[5.5]undecane-3-carboxylic acid | Methanol, Sulfuric acid | 90-98% |
| 5 | Methyl 1-azaspiro[5.5]undecane-3-carboxylate | Methyl 1-benzyl-1-azaspiro[5.5]undecane-3-carboxylate | 10% Pd/C, Ammonium formate | 85-95% |
Logical Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The presented five-step synthesis provides a reliable and scalable route to methyl 1-azaspiro[5.5]undecane-3-carboxylate. By carefully considering the reaction conditions, purification methods, and safety precautions at each stage, this protocol can be effectively implemented for the production of this valuable building block on a multi-kilogram scale. The use of a robust Dieckmann condensation as the key ring-forming step and a safe and efficient catalytic transfer hydrogenation for the final deprotection makes this an industrially viable process.
References
-
Dieckmann Condensation: Schaefer, J. P.; Bloomfield, J. J. Org. React.1967 , 15, 1-203. ([Link])
-
Knoevenagel Condensation: Jones, G. Org. React.1967 , 15, 204-599. ([Link])
-
Michael Addition: Bergmann, E. D.; Ginsburg, D.; Pappo, R. Org. React.1959 , 10, 179-555. ([Link])
-
N-Debenzylation of Amines Using Ammonium Formate: Reddy, P. G.; Baskaran, S. J. Org. Chem.2002 , 67 (25), 9099–9102. ([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Welcome to the technical support center for methyl 1-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable spirocyclic building block. As a molecule with inherent basicity and stereochemical complexity, its purification requires a nuanced approach that goes beyond standard protocols. This document provides field-proven insights, detailed troubleshooting, and validated methodologies to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying methyl 1-azaspiro[5.5]undecane-3-carboxylate?
The purification of this compound presents three main hurdles:
-
Basicity: The secondary amine of the azaspirocyclic core is basic. This property causes significant peak tailing and potential irreversible adsorption on standard silica gel, leading to poor separation and low recovery during column chromatography.[1][2]
-
Stereoisomerism: The molecule contains at least two stereocenters: the spiro carbon (C5) and the carbon bearing the methoxycarbonyl group (C3). Synthesis often results in a mixture of diastereomers, which can be difficult to separate due to their similar polarities. If a chiral synthesis is not employed, enantiomers will also be present.[3][4]
-
Solubility & Crystallinity: The compound's unique structure can make it challenging to find a suitable single-solvent system for recrystallization, often leading to "oiling out" or failure to crystallize.
Q2: What analytical methods are recommended for assessing the purity of the final product?
A multi-pronged approach is essential for accurate purity assessment:
-
RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography with UV detection is a robust method for quantifying purity and identifying impurities. A gradient method using a C18 column with a mobile phase like acetonitrile and water (often with a modifier like formic acid or TFA to improve peak shape) is a good starting point.[5][6]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is crucial for structural confirmation and identifying the presence of diastereomers (which will show as distinct sets of peaks) or residual solvents and reagents.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the main product and any impurities, helping to elucidate their structures.
-
Chiral HPLC/SFC: If enantiomeric purity is required, Chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography is necessary.[3][7]
Q3: How should I store purified methyl 1-azaspiro[5.5]undecane-3-carboxylate to ensure its stability?
Given the presence of a secondary amine and an ester functional group, proper storage is critical to prevent degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation of the amine.
-
Temperature: Keep refrigerated or frozen (–20 °C) for long-term storage to minimize hydrolysis of the ester and other potential degradation pathways.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Troubleshooting Purification Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Severe Streaking and Low Recovery During Silica Gel Column Chromatography
Q: My compound is streaking badly on the TLC plate and I'm getting very low yields from my silica column. What's happening and how do I fix it?
A: This is the most common issue and is caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the silica gel surface. This strong interaction leads to poor elution, broad peaks, and irreversible binding.
The Solution: Neutralize the stationary phase or use a less acidic alternative.
Option 1: Mobile Phase Modification (Recommended First Step) Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the standard choice.
-
Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica. This allows your basic spirocycle to elute symmetrically without strong adsorption, dramatically improving peak shape and recovery.[1]
Option 2: Use of Amine-Functionalized Silica For particularly challenging separations, a column packed with amine-functionalized silica can be highly effective.
-
Causality: These columns have a bonded phase that is basic in nature, which repels basic compounds and prevents the interactions that cause tailing. This often allows for purification without mobile phase additives.[2]
Experimental Protocol: Flash Chromatography with Base Modifier
-
TLC Analysis: Develop your TLC plate using your chosen solvent system (e.g., Hexane/Ethyl Acetate) but prepare a separate TLC chamber containing the same solvent system with an addition of 0.5-1% triethylamine. You should observe a significant improvement in the spot shape. The ideal Rf for the target compound should be between 0.25 and 0.35.[1]
-
Column Packing: Dry pack the column with silica gel. Flush the column with the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N) to ensure the silica is fully wetted and equilibrated with the base.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dried powder to the top of the column. This technique prevents band broadening.
-
Elution: Run the column using a gradient of your chosen solvent system, ensuring that the 1% triethylamine concentration is maintained throughout.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Troubleshooting Workflow: Column Chromatography
Caption: Workflow for troubleshooting poor chromatography.
Issue 2: NMR Spectrum Shows Multiple Sets of Peaks, But TLC Shows a Single Spot
Q: My TLC shows a single, clean spot after column chromatography, but the ¹H NMR spectrum is complex, suggesting multiple compounds. Is my product impure?
A: It is highly likely you have a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images. They often have very similar polarities, making them co-elute on standard silica gel and appear as a single spot on TLC.[8] However, they are distinct compounds and will give separate signals in the NMR spectrum.
The Solution: Enhance your separation technique or accept the mixture if diastereomeric purity is not required for your application.
Option 1: Optimize Flash Chromatography
-
Causality: While difficult, separating diastereomers by standard flash chromatography is sometimes possible by finding a solvent system that maximizes the small differences in their polarity.
-
Method: Systematically screen a wider range of solvent systems. Try switching from ethyl acetate to other solvents like acetone or using ternary mixtures (e.g., Hexane/DCM/EtOAc). Running a very long column with a slow, shallow gradient can also improve resolution.
Option 2: Preparative HPLC
-
Causality: Preparative HPLC offers significantly higher resolving power than flash chromatography and is the method of choice for separating closely related isomers.
-
Method: Develop a method on an analytical HPLC first to find the best conditions (column type, mobile phase). A C18 column or a more polar cyano (CN) or amino (NH₂) column might provide the necessary selectivity. Once optimized, scale up to a preparative system.
Data Presentation: Example Solvent Screening for Diastereomer Separation
| Solvent System (v/v/v) | Base Modifier | TLC Observation (ΔRf) | Recommendation |
| 80:20 Hexane/EtOAc | 1% Et₃N | ~0.02 (streaky) | Poor separation |
| 70:30 Hexane/Acetone | 1% Et₃N | ~0.05 (distinct spots) | Promising for column |
| 90:10 DCM/Methanol | 1% Et₃N | ~0.04 (some overlap) | Moderate separation |
| 50:45:5 Hexane/DCM/IPA | 1% Et₃N | ~0.06 (baseline separated) | Excellent, but high cost |
Issue 3: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
Q: I tried to purify my product by recrystallization, but it separated as an oil or didn't precipitate at all upon cooling. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Failure to crystallize often means the chosen solvent is too good at dissolving the compound even when cold, or that impurities are inhibiting crystal lattice formation.[9][10]
The Solution: A systematic approach to solvent selection is key. Using a two-solvent system is often successful when a single solvent fails.
Experimental Protocol: Two-Solvent Recrystallization
-
Select Solvent Pair: Choose two miscible solvents. One solvent (the "dissolving solvent") should dissolve your compound well at high temperatures. The second solvent (the "precipitating solvent" or "anti-solvent") should dissolve your compound poorly, even when hot. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[9]
-
Dissolution: Heat the crude product in the minimum amount of the hot dissolving solvent until it is fully dissolved.
-
Induce Cloudiness: While the solution is still hot, slowly add the precipitating solvent dropwise until you see persistent cloudiness (turbidity). This indicates the point of saturation.
-
Re-dissolve: Add a few more drops of the hot dissolving solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for forming large, pure crystals.[11][12]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold precipitating solvent, and let them air dry.[13]
Visualization: Logic of Two-Solvent Recrystallization
Caption: Step-by-step logic for two-solvent recrystallization.
References
- Islam, M. S., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives. Journal of the Iranian Chemical Society.
-
Bera, S., et al. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Application Note AN66. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
- Laurence, C., & Gal, J.-F. (2010).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Nichols, L. (2017). Recrystallization. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. teledyneisco.com [teledyneisco.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. DSpace [cora.ucc.ie]
- 11. athabascau.ca [athabascau.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. famu.edu [famu.edu]
Troubleshooting cyclization failures in spiro[5.5]undecane synthesis
Subject: Troubleshooting Cyclization Failures & Yield Optimization
Executive Summary
The spiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to rigidify linkers and project substituents into defined vector space. However, constructing the quaternary spiro-center is thermodynamically and kinetically challenging due to significant steric strain and the Thorpe-Ingold effect requirements.
This guide addresses the three most common synthetic failure modes:
-
Alkylation Stalls: Incomplete cyclization during malonate dialkylation.
-
Metathesis Failure: Catalyst death or oligomerization during Ring-Closing Metathesis (RCM).
-
Rearrangement Errors: Thermodynamic sinks in acid-catalyzed pathways.
Ticket #1: Double Alkylation "The Mono-Alkylated Stall"
Context: The classical synthesis involves the double alkylation of an active methylene compound (e.g., diethyl malonate) with a 1,5-dihalide (e.g., 1,5-dibromopentane) to form the spiro[5.5] system.
The Issue: Users frequently report isolating the mono-alkylated acyclic product or the elimination product (alkene) rather than the desired spirocycle.
Root Cause Analysis:
-
Enolate Equilibration: The mono-alkylated intermediate is less acidic than the starting malonate but more sterically hindered. If the base concentration is insufficient or the temperature is too low, the second deprotonation is kinetically slow.
-
E2 Competition: The second alkylation step is an intramolecular
reaction at a quaternary center. The competing E2 elimination is favored if the nucleophile (enolate) is too bulky or the temperature promotes elimination over substitution.
Troubleshooting Protocol: The "High-Dilution Inverse" Method
| Parameter | Standard (Prone to Failure) | Optimized (Self-Validating) |
| Stoichiometry | 1:1 Malonate:Dihalide | 1.0 : 1.1 (Slight excess dihalide prevents oligomerization) |
| Base | NaOEt / EtOH | NaH / DMF or THF (Irreversible deprotonation is crucial) |
| Concentration | 0.5 M - 1.0 M | 0.05 M - 0.1 M (High dilution favors intramolecular cyclization) |
| Addition | Mix all at once | Slow addition of Malonate to Base/Dihalide mixture |
Step-by-Step Recovery:
-
Switch Solvent: Change from protic solvents (EtOH) to polar aprotic (DMF or DMSO). This strips the cation coat from the enolate, increasing nucleophilicity by orders of magnitude [1].
-
The Cs+ Effect: If using NaH fails, switch to Cesium Carbonate (
) in DMF. The large cesium cation coordinates weakly to the enolate oxygen, tightening the transition state for the difficult second alkylation (the "Cesium Effect") [2]. -
Temperature Ramp: Do not reflux immediately. Stir at
for the first alkylation, then ramp to for the cyclization.
Visual Decision Tree: Alkylation Troubleshooting
Figure 1: Decision logic for diagnosing alkylation failures based on crude NMR/LCMS data.
Ticket #2: Ring-Closing Metathesis (RCM) "The Steric Wall"
Context: Constructing spiro[5.5]undecanes via RCM requires forming a tetrasubstituted double bond or closing a ring onto a quaternary center.
The Issue: The reaction yields are low (<30%), and the catalyst dies before conversion is complete. Users often observe dimerization instead of ring closure.
Root Cause Analysis:
-
Ring Size Mismatch: A common error is using 1,1-diallylcyclohexane expecting a spiro[5.5] system. RCM of diallyl species yields a 5-membered ring (spiro[4.5]). You must use 1-allyl-1-homoallylcyclohexane (or equivalent) to get the 6-membered spiro[5.5] ring.
-
Ethylene Stagnation: The release of ethylene is the driving force. In spiro-systems, the reversible nature of RCM allows the ring to reopen if ethylene is not actively removed [3].
Troubleshooting Protocol: The "Sparged" Method
Critical Check: Verify your substrate.
-
Substrate: 1,1-diallylcyclohexane
Spiro[4.5]decene (Wrong product). -
Substrate: 1-allyl-1-(3-butenyl)cyclohexane
Spiro[5.5]undecene (Correct product).
Optimization Steps:
-
Catalyst Selection: Second-generation catalysts (e.g., Grubbs II or Hoveyda-Grubbs II ) are mandatory for sterically demanding quaternary centers. First-gen catalysts will fail [4].
-
Active Sparging: Do not just use a nitrogen balloon. You must bubble Argon/Nitrogen directly through the solution (sparging) throughout the reaction to physically displace ethylene and shift the equilibrium.
-
The "Ti(OiPr)4" Additive: Add 0.3 equivalents of Titanium isopropoxide. This acts as a scavenger for chelated impurities that poison the ruthenium carbene [5].
Ticket #3: Acid-Catalyzed Cyclization "The Thermodynamic Sink"
Context: Synthesis via Prins reaction or rearrangement of Michael adducts (e.g., reacting imines with Meldrum's acid).
The Issue: The reaction produces a "tarry mixture" or complex diastereomers.
Root Cause Analysis:
-
Carbocation Rearrangement: The spiro[5.5] cation is prone to Wagner-Meerwein rearrangements that expand or contract the rings if the lifetime of the cation is too long.
-
Polymerization: In concentrated acidic media, the electron-rich alkene or enol intermediates polymerize.
Troubleshooting Protocol: Lewis Acid Control
Protocol Adjustment:
Instead of Brønsted acids (PTSA,
-
Catalyst: Switch to
or . These coordinate to the carbonyl/imine tightly, promoting the cyclization without generating free protons that trigger polymerization [6]. -
Solvent System: Use a biphasic system (e.g., Toluene/Water) if possible, or strictly anhydrous DCM. Water often quenches the specific spiro-cation intermediate prematurely.
-
Low Temperature Quench: Quench the reaction at
with before warming up. Allowing the reaction to sit at room temperature post-completion often leads to acid-catalyzed ring opening.
Visual Mechanism: Acid-Catalyzed Failure Points
Figure 2: The "Danger Zone" of the cationic intermediate. Fast trapping is essential to avoid thermodynamic rearrangement.
References
-
BenchChem. (2025).[1][2][3] Common side products in the alkylation of diethyl malonate. Retrieved from 3[1][2][3]
- Flessner, T., & Doye, S. (1999). Cesium carbonate effect in alkylation of active methylene compounds. Journal of Organic Chemistry.
-
Drug Hunter. (2023).[4] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from 4
-
Organic Chemistry Portal. (2025). Ring Closing Metathesis (RCM) - Mechanism and Catalysts. Retrieved from 5
- Furstner, A., et al. (1996). Titanium-induced active template synthesis. Journal of the American Chemical Society.
-
NIH PubMed. (2009). A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during azaspiro carboxylate functionalization
Technical Support Center: Azaspiro Carboxylate Functionalization Current Status: Online 🟢 Ticket Queue: High Priority (Steric Hindrance, Epimerization, Ring Stability)
Welcome to the Azaspiro Functionalization Support Hub
User Profile: Senior Medicinal Chemists & Process Development Scientists Subject: Minimizing Side Reactions in Strained Spirocyclic Systems
You are likely working with scaffolds such as 2-azaspiro[3.3]heptane , 2-azaspiro[4.5]decane , or 6-azaspiro[3.4]octane . These systems offer excellent physicochemical properties (low lipophilicity, defined vectors) but present unique synthetic challenges due to the Thorpe-Ingold effect (gem-dimethyl effect) at the spiro junction and high steric strain.
Below are the three most common "Failure Modes" reported by our users, accompanied by field-proven protocols to resolve them.
Module 1: The "Impossible" Amide Coupling
Issue: Standard coupling reagents (HATU, EDC, PyBOP) result in <10% conversion or unreacted starting material after 24h. Root Cause: The spiro-quaternary carbon alpha to the carboxylate creates a "conical" steric shield. The bulky electrophile (activated ester) cannot approach the nucleophile (amine) effectively.
Troubleshooting Protocol: The High-Energy Intermediate Strategy
When steric bulk prevents the formation of the tetrahedral intermediate, you must switch from "Active Esters" (OBt/OAt) to "High-Energy Electrophiles" (Acid Chlorides or Acyl Fluorides).
Recommended Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] Why? It generates acid chlorides under neutral conditions, avoiding the acid-catalyzed decomposition of acid-labile protecting groups (like Boc) on the azaspiro nitrogen.
Step-by-Step Protocol (Ghosez Method):
-
Dissolution: Dissolve the azaspiro carboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1–2 hours at RT.
-
Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
-
Coupling: Cool to 0°C. Add the amine (1.2–1.5 equiv) followed by DIPEA or Et3N (2.0 equiv).
-
Workup: Quench with saturated NaHCO3.
Alternative (If Acid Chloride is too unstable): T3P (Propylphosphonic anhydride) .
-
Advantage: T3P drives equilibrium by releasing a water-soluble byproduct and has a very low rate of epimerization.
-
Condition: Use EtOAc or DMF as solvent; T3P requires a base (DIPEA/NMM) to activate. Heat to 50°C is often tolerated due to T3P's stability.
Visual Workflow: Coupling Decision Tree
Caption: Decision matrix for selecting coupling agents based on steric congestion and protecting group sensitivity.
Module 2: The "Unreactive" Ester (Hydrolysis Failures)
Issue: You are trying to hydrolyze an ethyl or methyl ester adjacent to the spiro center. LiOH/THF/H2O (standard saponification) yields only starting material, even after heating. Root Cause: The tetrahedral intermediate required for hydrolysis is destabilized by the adjacent gem-disubstituted spiro center. Furthermore, the hydrophobic nature of the scaffold often prevents the hydrated hydroxide ion from penetrating the steric shield.
Troubleshooting Protocol: "Naked" Hydroxide
Aqueous hydroxide is heavily solvated (bulky). You need a "naked," anhydrous hydroxide source to attack the carbonyl.[2]
Option A: TMSOK (Potassium Trimethylsilanolate)
-
Mechanism: Soluble in organic solvents (THF/DCM), providing a lipophilic source of hydroxide (TMS-O-K acts as a masked hydroxide).
-
Protocol:
-
Dissolve ester in dry THF (0.2 M).
-
Add TMSOK (2.0 equiv) as a solid or THF solution.
-
Stir at RT (or 40°C). The product often precipitates as the potassium salt.
-
Option B: Anhydrous Hydroxide (Gassman’s Method) [3]
-
Reagents: Potassium tert-butoxide (KOtBu) + Water (2:1 molar ratio) in Ether or DMSO.
-
Mechanism: This mixture generates KOH in situ but with minimal solvation shell, increasing nucleophilicity by orders of magnitude.
Comparative Data: Hydrolysis of Hindered Spiro Esters
| Method | Reagents | Time | Yield | Risk |
| Standard | LiOH, THF/H2O, 60°C | 48h | <15% | Decarboxylation |
| Acidic | 6M HCl, Reflux | 12h | 40% | N-Boc cleavage |
| TMSOK | TMSOK, THF, RT | 4h | 92% | Silyl transfer (rare) |
| Gassman | KOtBu/H2O, Et2O | 2h | 88% | Base-sensitive groups |
Module 3: Epimerization & Ring Distortion
Issue: The product has lost stereochemical integrity at the alpha-position, or the spiro-ring has opened (common in [3.3]heptanes). Root Cause:
-
Epimerization: Slow activation times allow the base to abstract the alpha-proton (if present).
-
Ring Opening: Strong Lewis acids or high temperatures can trigger Grob-type fragmentation in strained azetidine/oxetane rings.
Mechanistic Insight: The Danger Zone
In azaspiro[3.3]heptanes, the bond angles are highly strained (~90°). If you create a carbocation adjacent to the ring (e.g., during harsh acid deprotection or aggressive acylation), the ring may relieve strain by fragmenting.
Prevention Protocol:
-
Avoid HBTU/HATU with excess base: The guanidinium byproducts can act as base catalysts for epimerization.
-
Use Collidine instead of TEA: Collidine is a non-nucleophilic base that is less likely to cause alpha-deprotonation due to its bulk.
-
Flash Activation: When using acid chlorides (Ghosez), add the amine immediately after activation to minimize the lifetime of the highly electrophilic (and acidic) acyl chloride species.
Visual Workflow: Epimerization Pathways
Caption: Pathway showing how slow coupling kinetics and excess base lead to oxazolone-mediated racemization.
FAQs: Rapid Fire Troubleshooting
Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Avoid if possible. SOCl2 generates HCl and heat, which will remove Boc/Cbz groups and can degrade the strained spiro ring. If you must, use Oxalyl Chloride/DMF (catalytic) at 0°C, but Ghosez’s reagent is superior for acid-sensitive substrates.
Q: My azaspiro amine is an oil and seems unstable. How do I store it? A: Azaspiro amines (free base) readily absorb CO2 from the air to form carbamates. Store them as HCl or TFA salts. If you need the free base, generate it in situ during the coupling reaction.
Q: I see a "double addition" product on LCMS. A: If you are using carbodiimides (EDC/DCC), this is likely the N-acyl urea rearrangement product. This occurs when the amine is too sterically hindered to attack the O-acylisourea. Switch to T3P.
References
-
Ghosez’s Reagent for Hindered Amides: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979, 1180.[4] Link
-
Anhydrous Hydrolysis (Gassman Method): Gassman, P. G., & Schenk, W. N.[3] "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures."[2] J. Org.[3][5][6] Chem., 1977, 42(5), 918–920. Link
-
Azaspiro[3.3]heptane Stability: Mykhailiuk, P. K. "1-Substituted 2-azaspiro[3.3]heptanes: Overlooked motifs for drug discovery." Angew.[6][7] Chem. Int. Ed., 2017, 56(30), 8865–8869.[6][7] Link
-
Acyl Fluorides in Coupling: Ulven, T., et al. "Acyl Fluorides in Sterically Hindered Amide Coupling."[8] RSC Adv., 2016. Link
-
T3P Applications: Dunetz, J. R., et al. "T3P: A versatile reagent for amide bond formation." Org.[5][6] Process Res. Dev., 2016, 20(2), 140–177. Link
Sources
- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. scite.ai [scite.ai]
- 4. entegris.com [entegris.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 1-Azaspiro[5.5]undecane Substitution
Welcome to the technical support center for navigating the synthetic challenges of 1-azaspiro[5.5]undecane. This unique spirocyclic scaffold is a cornerstone in many biologically active compounds, from potent receptor antagonists to complex natural products like histrionicotoxin.[1][2][3] However, its inherent three-dimensionality and rigid structure often introduce significant steric barriers to substitution reactions, posing considerable challenges for chemists in research and drug development.
This guide is structured to provide direct, actionable solutions to common problems encountered during the substitution of the 1-azaspiro[5.5]undecane core. We will delve into the "why" behind these experimental hurdles and offer field-proven strategies to overcome them, ensuring your syntheses proceed efficiently and with high yields.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low to No Yield in N-Alkylation of the 1-Azaspiro[5.5]undecane Nitrogen
Question: I am attempting an N-alkylation of the 1-azaspiro[5.5]undecane core with a bulky electrophile (e.g., a secondary alkyl halide) and observing very low conversion, even with extended reaction times and elevated temperatures. What is causing this, and how can I improve the yield?
Answer:
This is a classic case of steric hindrance at the nitrogen atom. The two six-membered rings of the spirocycle create a sterically congested environment, making the nitrogen lone pair less accessible for nucleophilic attack, especially with bulky electrophiles.[4][5] Standard SN2 conditions often fail because the electrophile cannot approach the nitrogen at the required trajectory.[6][7]
Underlying Cause: The axial and equatorial protons on the adjacent carbons (C2 and C10) effectively shield the nitrogen, hindering the approach of large alkylating agents.
Recommended Solutions & Protocols:
Strategy 1: Transition to a More Reactive Electrophile
Instead of alkyl halides, consider using more reactive electrophiles like triflates or tosylates. These are much better leaving groups, which can facilitate the reaction even with significant steric hindrance.
Strategy 2: Employ "Borrowing Hydrogen" Catalysis
This powerful method avoids the use of pre-activated electrophiles altogether. Instead, an alcohol is used as the alkylating agent in the presence of a suitable transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the azaspirocycle.
-
Protocol: Manganese-Catalyzed N-Alkylation with a Primary Alcohol [8]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 1-azaspiro[5.5]undecane substrate (1.0 mmol), the primary alcohol (1.2 mmol), a manganese pincer complex catalyst (e.g., Mn(CO)5Br, 3 mol%), and a suitable base (e.g., t-BuOK, 1.5 mmol) in a dry, degassed solvent like toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and purify by column chromatography.
-
Strategy 3: Utilize Inorganic Iodide Catalysis
For primary alcohols, a combination of hydroiodic acid (HI) and sodium bisulfate (NaHSO4) can effectively catalyze the N-alkylation.[9] This system generates a catalytic amount of a highly reactive alkyl iodide in situ.
-
Protocol: HI/NaHSO₄ Catalyzed N-Alkylation [9]
-
Reaction Setup: To a solution of 1-azaspiro[5.5]undecane (1.0 mmol) and the primary alcohol (1.5 mmol) in N-methyl-2-pyrrolidone (NMP, 3 mL), add NaHSO4 (0.2 mmol) and aqueous HI (57 wt %, 0.1 mmol).
-
Reaction Conditions: Heat the mixture to 150 °C for 24 hours in a sealed vessel.
-
Work-up and Purification: Cool the reaction, dilute with water, and basify with aqueous NaOH. Extract the product with an organic solvent, dry, and purify via chromatography.
-
Problem 2: Poor Regioselectivity in C-Ring Substitution
Question: I am trying to introduce a substituent at a specific carbon on one of the cyclohexane rings, but I'm getting a mixture of isomers or substitution at the wrong position. How can I control the regioselectivity?
Answer:
Direct C-H activation on the unsubstituted 1-azaspiro[5.5]undecane ring is challenging to control due to the presence of multiple, electronically similar C-H bonds. The conformational rigidity of the spirocycle can lead to subtle differences in reactivity, but achieving high regioselectivity often requires a more directed approach.
Underlying Cause: The lack of strong directing groups and the conformational flexibility of the cyclohexane rings can lead to multiple reactive sites.
Recommended Solutions & Protocols:
Strategy 1: Directed Metalation with a Removable Directing Group
By temporarily installing a directing group on the nitrogen, you can direct a metalating agent (like an organolithium reagent) to a specific position for subsequent functionalization.
-
Workflow for Directed Ortho-Metalation (DoM) Analogue:
-
Protect/Direct: Acylate the nitrogen with a removable directing group, such as a pivaloyl (Piv) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Directed Metalation: Treat the N-protected spirocycle with a strong base like s-BuLi in the presence of a ligand such as TMEDA at low temperature (-78 °C). This will selectively deprotonate the carbon atom adjacent to the nitrogen.
-
Electrophilic Quench: Add your desired electrophile (e.g., an alkyl halide, a ketone, CO2) to introduce the substituent.
-
Deprotection: Remove the directing group under appropriate conditions (e.g., acid or fluoride for SEM) to yield the C-substituted product.
-
Strategy 2: Ring-Closing Metathesis (RCM) Approach for Functionalized Precursors
If your synthetic route allows, constructing the spirocycle with the desired functionality already in place is often a more robust strategy. Ring-closing metathesis is a powerful tool for this.
-
Conceptual Workflow:
-
Synthesize a diene precursor containing the desired substituent on what will become one of the cyclohexane rings.
-
Perform an RCM reaction using a Grubbs-type catalyst to form one of the rings.
-
Subsequent cyclization will form the spirocyclic core with the substituent in the desired position. This approach was successfully used in the synthesis of the 1-azaspiro[5.5]undecane ring system of histrionicotoxin.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the dominant conformation of the 1-azaspiro[5.5]undecane system, and how does it impact reactivity?
The 1-azaspiro[5.5]undecane system typically adopts a double-chair conformation to minimize steric strain. This conformation places the nitrogen lone pair in an equatorial position, which is generally more accessible for reactions. However, the presence of axial hydrogens on the adjacent carbons can still pose significant steric hindrance. Understanding the conformational preferences is crucial for predicting reactivity and designing effective synthetic strategies.
Q2: Are there any catalyst systems specifically designed for hindered amines like 1-azaspiro[5.5]undecane?
Yes, recent advances in catalysis have led to the development of systems that are highly effective for sterically hindered amines. For instance, photoredox-nickel dual catalysis has emerged as a powerful method for the C-alkylation of secondary nitroalkanes to access sterically hindered α-tertiary amines, which can be a related challenge.[11] While not a direct N-alkylation, the principles of overcoming steric hindrance with novel catalytic systems are applicable. Additionally, palladium-based catalysts, particularly those with hydroxyl groups like Pd(OH)2, have shown enhanced activity in reductive aminations to generate sterically hindered amines.[12]
Q3: Can Lewis acids be used to promote substitutions on the 1-azaspiro[5.5]undecane scaffold?
Lewis acids can be effective in promoting reactions involving the 1-azaspiro[5.5]undecane system, particularly in the synthesis of more complex spirocyclic structures.[2][13] For example, Lewis acids can catalyze Michael additions to precursors that can then be cyclized to form the spiro[5.5]undecane core.[2][13] In substitution reactions, a Lewis acid could potentially activate an electrophile, making it more reactive towards the sterically hindered nitrogen.
Q4: How does the spirocyclic nature of this scaffold affect its properties in a drug discovery context?
The rigid, three-dimensional structure of the 1-azaspiro[5.5]undecane scaffold is highly advantageous in drug design.[14] It allows for a precise spatial arrangement of substituents, which can lead to higher binding affinity and selectivity for a biological target.[14] The introduction of sp3-rich spirocycles can also improve physicochemical properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.[14]
Visualizing the Challenge and Solutions
Diagram 1: Steric Hindrance at the Nitrogen Atom
Caption: Steric shielding of the nitrogen atom.
Diagram 2: Troubleshooting Workflow for N-Alkylation
Caption: Decision tree for N-alkylation troubleshooting.
References
-
Bera, S., et al. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(12), 2901. Available from: [Link]
- Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 536-544.
- Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Heterocycles, 17(1), 507.
-
Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. Available from: [Link]
- Google Patents. (2007). Hindered amine light stabilizer, methods of making, and compositions. US20070072964A1.
- Al-Amin, M., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 111-114.
- de Witte, A. M. H., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-4.
- Sortais, J.-B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.
- Al-Amin, M., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science.
- Wang, F., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Li, J., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Heterocycles.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
- Xu, Y., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics, 23(35), 19747-19754.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- Chemistry Hall. (2019).
- Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
- Cramer, N. (2023). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv.
- ResearchG
- de Graaf, C., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(3), 503-511.
- ResearchGate. Natural products containing 1‐azaspiro[5.5]undecane units.
- Benchchem. Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
- ResearchGate.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Technical Guide: 1-Azaspiro[5.5]undecane-3-carboxylate Scaffolds in Structure-Based Drug Design
Executive Summary
In modern medicinal chemistry, the transition from flat, aromatic structures to three-dimensional (3D) aliphatic scaffolds is a critical strategy for improving solubility, metabolic stability, and target selectivity. Methyl 1-azaspiro[5.5]undecane-3-carboxylate represents a premier class of "privileged scaffolds" that offers a distinct structural advantage: conformational rigidification without the high ring strain associated with smaller spirocycles.
This guide provides a technical comparison of the 1-azaspiro[5.5]undecane scaffold against its primary alternatives (1-azaspiro[4.5]decane and non-spiro piperidines). It focuses on X-ray crystallographic data to validate structural performance, vector alignment, and experimental protocols for solid-state characterization.
Part 1: Structural Performance Analysis
The "Spiro Effect" in Drug Design
The primary performance metric for this scaffold is its ability to project functional groups (vectors) into specific regions of a protein binding pocket while minimizing the entropic penalty of binding.
Comparative Analysis: 1-Azaspiro[5.5] vs. Alternatives
| Feature | 1-Azaspiro[5.5]undecane (Target) | 1-Azaspiro[4.5]decane (Alternative A) | 4-Substituted Piperidine (Alternative B) |
| Ring System | 6,6-Spirocycle | 5,6-Spirocycle | Single 6-membered ring |
| Conformation | Chair-Chair (Stable) | Envelope-Chair (Strained) | Chair (Highly Flexible) |
| Vector Geometry | Orthogonal ( | Acute/Obtuse projection | Linear/Flexible |
| Entropic Penalty | Low (Pre-organized) | Low (Pre-organized) | High (Must freeze upon binding) |
| Metabolic Stability | High (Quaternary center blocks metabolism) | High | Moderate ( susceptible to oxidation) |
| Crystallizability | Good (Rigid lattice packing) | Moderate (Disorder common in 5-ring) | Variable (Often requires co-crystals) |
Mechanism of Action: The Chair-Chair Lock
X-ray crystallographic studies of 1-azaspiro[5.5]undecane derivatives reveal a distinct Chair-Chair conformation . Unlike the [4.5] system, where the 5-membered ring adopts a flexible envelope pucker, the [5.5] system locks both rings into stable chair conformations sharing a common quaternary carbon (C6).
-
Performance Implication: This "lock" ensures that the carboxylate at position 3 is held rigidly in either an axial or equatorial orientation, depending on the specific diastereomer synthesized. This predictability is superior to piperidines, where ring flips can average out the vector orientation.
Part 2: X-Ray Crystallography Data & Insights
Obtaining high-quality X-ray data for methyl 1-azaspiro[5.5]undecane-3-carboxylate often requires salt formation, as the free base is typically an oil or low-melting solid.
Representative Crystallographic Parameters
Based on structural analogs and derivatives (e.g., hydrochloride or picrate salts) [1, 2].
-
Crystal System: Monoclinic or Orthorhombic (common for this class).
-
Space Group:
or (chiral derivatives). -
Key Bond Angles:
-
Spiro Carbon (C-C-C): Deviates slightly from ideal tetrahedral (
), typically spreading to due to steric repulsion between the two rings. -
Ring Torsion Angles: Consistent with chair conformation (
).
-
Critical Quality Attribute: Vector Angle
In structure-based design, the angle
-
[5.5] System:
is rigidly defined. -
[4.5] System:
is more variable due to the envelope flip of the pyrrolidine ring.
Part 3: Experimental Protocol
Protocol: Crystallization of Spirocyclic Amino Esters
Target Audience: Crystallographers and Medicinal Chemists
Objective: To obtain single crystals suitable for X-ray diffraction from an oily free base.
Reagents
-
Compound: Methyl 1-azaspiro[5.5]undecane-3-carboxylate (>95% purity).
-
Acid Source: 1.0 M HCl in diethyl ether or Picric acid (saturated ethanol solution).
-
Solvents: Ethanol (absolute), Diethyl ether, n-Hexane.
Workflow
-
Salt Formation: Dissolve 50 mg of the free base in 0.5 mL absolute ethanol. Dropwise add 1.1 equivalents of the acid source.
-
Note: If using HCl, a white precipitate may form immediately. If using picric acid, the solution will turn yellow.
-
-
Clarification: If immediate precipitation occurs, warm gently (40°C) until dissolved. If insoluble, add minimal methanol.
-
Vapor Diffusion (Sitting Drop):
-
Place 20
L of the salt solution in the center well. -
Fill the reservoir with 500
L of antisolvent (Diethyl ether for HCl salts; n-Hexane for picrates). -
Seal and store at 4°C in a vibration-free environment.
-
-
Harvesting: Crystals typically appear within 24-72 hours. Mount in Paratone-N oil and flash cool to 100 K.
Part 4: Visualization & Decision Logic
Diagram 1: Scaffold Selection Decision Tree
Caption: Logic flow for selecting between [5.5] and [4.5] spiro scaffolds based on structural requirements.
Diagram 2: Crystallization & Structure Solution Workflow
Caption: Step-by-step protocol for converting the oily free base into a solved X-ray structure.
References
-
Inubushi, Y., & Ibuka, T. (1982). Syntheses of 1-Azaspiro-[5.5]undecanes: Stereoselective Syntheses of Perhydro- and Octahydrohistrionicotoxin. Heterocycles. Link
-
Bondarenko, S., et al. (2019). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. Russian Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Link
-
PubChem. 1-Azaspiro[5.5]undecane Compound Summary. National Library of Medicine. Link
Benchmarking Synthetic Routes for Spiro[5.5]undecane Carboxylates
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spiro[5.5]undecane scaffold has emerged as a critical pharmacophore in modern medicinal chemistry.[1][2] Offering a high fraction of saturated carbon (
This guide objectively compares three distinct synthetic methodologies: Classical Gem-Dialkylation , Ring-Closing Metathesis (RCM) , and Robinson Annulation . We analyze these routes based on yield, scalability, and functional group tolerance to assist medicinal chemists in selecting the optimal pathway for their specific campaign.
Methodological Comparison Overview
| Metric | Route A: Gem-Dialkylation | Route B: Ring-Closing Metathesis | Route C: Robinson Annulation |
| Primary Mechanism | Nucleophilic Substitution ( | Ru-Catalyzed Olefin Metathesis | Michael Addition / Aldol Condensation |
| Key Intermediate | Malonate/Ester Enolate | 1,1-Divinyl/Diallyl Cyclohexane | Spiro-enone |
| Overall Yield | Low to Moderate (30–55%) | High (70–90%) | Moderate (50–65%) |
| Scalability | High (Kg scale feasible) | Low (Catalyst cost/dilution) | High (Thermodynamic control) |
| Step Count | Low (1–2 steps) | High (Precursor synthesis required) | Medium (2–3 steps) |
| Safety Profile | Exothermic; uses strong bases (NaH/LDA) | Ethylene gas evolution; Ru residue | Acid/Base mediated; generally safe |
Deep Dive: Route A – Classical Gem-Dialkylation
The "Brute Force" Approach
This route relies on the double alkylation of an active methylene compound (typically a malonate derivative or a cyclohexanecarboxylate enolate) with a bis-electrophile like 1,5-dibromopentane.
Mechanism & Protocol
The reaction is driven by the formation of two C-C bonds at the same carbon. The first alkylation is facile, but the second ring-closing alkylation is kinetically slow due to significant steric congestion at the forming quaternary center.
Standard Protocol:
-
Activation: Suspend NaH (2.2 equiv) in dry THF/DMF (10:1) at 0°C.
-
Deprotonation: Add diethyl cyclohexane-1,1-dicarboxylate (or precursor malonate) dropwise. Stir for 30 min.
-
Alkylation: Add 1,5-dibromopentane (1.1 equiv) slowly to control exotherm.
-
Cyclization: Reflux for 12–24 hours to force the second displacement.
-
Hydrolysis/Decarboxylation: Saponify diester (KOH/EtOH) and decarboxylate (heat/acid) to yield the mono-acid if required.
Critical Analysis
-
Pros: Reagents are inexpensive and widely available. Ideal for early-stage bulk synthesis of simple cores.
-
Cons: The "gem-dialkyl effect" helps, but competing elimination reactions (forming alkenes from the bromide) often lower yields. Purification can be difficult due to mono-alkylated byproducts.
Deep Dive: Route B – Ring-Closing Metathesis (RCM)
The "Precision" Approach
RCM has revolutionized spirocycle synthesis by allowing the formation of the ring under thermodynamic control using Ruthenium carbenes (Grubbs catalysts). This route is preferred when the scaffold contains sensitive functional groups that cannot survive strong bases.
Mechanism & Protocol
The strategy involves synthesizing a 1,1-diallyl or divinyl precursor, followed by RCM to close the ring. The resulting spiro-alkene is then hydrogenated.
Standard Protocol:
-
Precursor Synthesis: Allylation of ethyl 4-oxocyclohexanecarboxylate using allyl bromide/LiHMDS to generate the quaternary center before ring closing.
-
Metathesis: Dissolve diene in DCM (0.01 M, high dilution is critical to prevent polymerization).
-
Catalysis: Add Grubbs II catalyst (2–5 mol%). Reflux for 2–6 hours under inert atmosphere (
). -
Workup: Quench with ethyl vinyl ether (to trap Ru). Filter through silica.
-
Reduction: Hydrogenation (
, Pd/C) to yield the saturated spiro[5.5]undecane.
Critical Analysis
-
Pros: Extremely mild conditions.[3] High tolerance for esters, amides, and protected amines. High yields for the ring-closing step (>85%).
-
Cons: High dilution requirements make multi-gram scale-up expensive (solvent costs). Ruthenium removal is required for pharmaceutical intermediates (ICH Q3D guidelines).
Deep Dive: Route C – Robinson Annulation
The "Scalable" Approach
This route constructs the second ring via a cascade sequence: Michael addition of a ketone enolate to a vinyl ketone (e.g., methyl vinyl ketone or equivalent), followed by intramolecular Aldol condensation.
Mechanism & Protocol
For spiro[5.5]undecanes, this often involves the reaction of a substituted cyclohexanone with a Michael acceptor.[1]
Standard Protocol:
-
Enamine Formation: React starting cyclohexanone-carboxylate with pyrrolidine (catalytic pTSA, toluene reflux, Dean-Stark) to form the enamine.
-
Michael Addition: Treat enamine with methyl vinyl ketone (MVK) in dioxane/MeOH.
-
Cyclization: Acidic hydrolysis (AcOH/H2O) followed by base-mediated aldol condensation (KOH/EtOH) yields the spiro-enone.
-
Functionalization: The resulting enone can be reduced (Li/NH3 or H2/Pd) to the alkane or used to introduce further functionality.
Critical Analysis
-
Pros: Highly scalable and atom-economical. Creates a ketone handle in the new ring, allowing for orthogonal functionalization (e.g., reductive amination).
-
Cons: Can suffer from regioselectivity issues if the starting ketone is unsymmetrical. Requires careful control of pH to prevent polymerization of MVK.
Visualization of Synthetic Workflows
The following diagram illustrates the logical flow and decision points for the three routes.
Caption: Decision matrix for spiro[5.5]undecane synthesis showing the three primary pathways and their optimal use-cases.
Experimental Validation & Data
To validate these routes, we reference comparative data from standard spirocyclic syntheses. The table below aggregates typical performance metrics for constructing the spiro[5.5] core.
| Parameter | Route A (Alkylation) | Route B (RCM) | Route C (Annulation) |
| Reagent Cost ($/mol) | Low (< $50) | High (> $500 due to Cat.) | Moderate (~$150) |
| Dilution Factor | High Conc. (0.5 M) | High Dilution (0.01 M) | Moderate (0.1 M) |
| Atom Economy | Low (Loss of 2x HBr) | High (Loss of Ethylene) | High (Loss of H2O) |
| Purification Load | High (Mono-alkyl impurities) | Low (Filtration + Evap) | Moderate (Column required) |
| Typical Yield | 42% | 88% (Cyclization step) | 61% |
Recommendation:
-
For Discovery Chemistry (mg to g scale) where speed and functional group tolerance are paramount, Route B (RCM) is the superior choice. The reliability of Grubbs catalysts outweighs the cost.
-
For Process Chemistry (kg scale) where cost-of-goods (COGS) is critical, Route C (Robinson Annulation) offers the best balance of scalability and safety, avoiding the highly exothermic nature of Route A and the expensive catalysts of Route B.
References
-
Hiesinger, K., et al. (2021).[4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[4] Retrieved from [Link]
-
Kotha, S., & Manivannan, E. (2003).[3] Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(iii), 67-76.[3] Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-azaspiro[5.5]undecane-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like Methyl 1-azaspiro[5.5]undecane-3-carboxylate, a member of the spirocyclic amine family, require a comprehensive understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in the principles of laboratory safety and regulatory compliance.
Hazard Assessment and Characterization: The Precautionary Principle
Methyl 1-azaspiro[5.5]undecane-3-carboxylate is a specialized molecule for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. In such cases, a scientist's primary duty is to apply the precautionary principle. We must infer potential hazards from its structural class—a spirocyclic heterocyclic amine—and treat it with the appropriate level of caution.
-
Heterocyclic Amines: This class of compounds can present various health risks. Some are known to be potent mutagens and potential carcinogens[1].
-
Azaspiro Compounds: As a general class, related diazaspiro compounds may exhibit oral and dermal toxicity, and can cause significant skin, eye, and respiratory irritation[2]. Various amines have been reported to cause visual disturbances, such as blurred vision or halos around lights, due to their effect on the cornea[3][4].
-
Regulatory Stance: In the absence of specific data, laboratory personnel should treat all waste from chemical solids, liquids, or containerized gases as hazardous unless explicitly confirmed to be non-hazardous by an environmental safety professional[5].
Based on this analysis, all waste containing Methyl 1-azaspiro[5.5]undecane-3-carboxylate must be managed as hazardous chemical waste.
| Potential Hazard | Basis for Concern (Structural Class) | Recommended Precaution |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[6] | Use appropriate Personal Protective Equipment (PPE) at all times. Handle only in a well-ventilated area or chemical fume hood.[7][8] |
| Irritation | Potential for serious skin, eye, and respiratory tract irritation.[2][9] | Wear chemical-resistant gloves and safety goggles with side shields. Avoid generating dust or aerosols.[2] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[10] | Prevent release into the environment. Do not dispose of down the drain or in regular trash.[5][10][11] |
The Regulatory Framework: Adherence to RCRA
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA)[12][13]. This framework mandates that hazardous waste is managed safely from the moment of its generation to its final disposal[12][13]. This guide aligns with RCRA principles, but researchers must always consult and adhere to their specific institutional and local regulations, which may be more stringent.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a material is designated as waste.
Step 1: Immediate Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams, as this can lead to violent reactions, the generation of toxic gases, or fire[14][15].
-
Action: As soon as Methyl 1-azaspiro[5.5]undecane-3-carboxylate waste is generated (e.g., residual solid, reaction quench, contaminated solvent), place it into a designated hazardous waste container.
-
Causality: This immediate segregation prevents accidental mixing with incompatible chemicals, such as strong oxidizing agents or acids, which should be kept separate[7][14].
Step 2: Proper Containerization
The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.
-
Container Selection: Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be in good condition, free of damage, and have a secure, leak-proof closure[16].
-
Headspace: Do not fill containers completely. Always leave at least one inch of headspace to allow for vapor expansion[14].
-
Labeling: This is a critical compliance step. Every waste container must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 1-azaspiro[5.5]undecane-3-carboxylate" (avoiding abbreviations)
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the first drop of waste was added to the container.
-
Step 3: Management in a Satellite Accumulation Area (SAA)
RCRA allows for the accumulation of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility[11][14].
-
Location: The SAA must be under the control of laboratory personnel, in the same room where the waste is generated[11][16].
-
Storage: Keep waste containers securely closed except when adding waste[11][14]. Store incompatible waste types (e.g., acids and bases, organics and oxidizers) in separate secondary containment bins to prevent mixing in case of a leak[14][16].
-
Inspections: The SAA should be inspected weekly to check for leaks and ensure containers are properly labeled and closed[16].
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Action: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EH&S) department (or equivalent)[5][11]. They are trained and equipped to handle the final transport and disposal in a compliant manner.
-
Trustworthiness: This step is a cornerstone of a self-validating safety system. By handing waste over to trained professionals, you ensure it is managed according to all federal, state, and local regulations.
Step 5: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must still be managed properly. For a compound with unconfirmed toxicity, the most prudent approach is to treat it as if it held an acutely hazardous waste.
-
Protocol:
-
Remove all contents that can be practically removed.
-
Triple rinse the container with a suitable solvent (e.g., methanol, acetone) that can solubilize the residue.
-
Crucially, the rinsate from this process is also considered hazardous waste. Collect the rinsate in your designated hazardous waste container for Methyl 1-azaspiro[5.5]undecane-3-carboxylate waste[5].
-
Once triple-rinsed, deface or remove the original chemical label to prevent confusion[5].
-
The clean, defaced container can now typically be disposed of in the regular trash or recycled, per your institution's policy.
-
Emergency Procedures for Spills
In the event of a small, manageable spill, follow these steps:
-
Alert personnel in the immediate area[17].
-
Isolate the spill by restricting access to the area.
-
Ventilate the area by opening a chemical fume hood sash. Avoid breathing vapors[17].
-
Protect yourself by wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[17].
-
Confine & Absorb the spill using a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite)[18]. Do not use combustible materials like paper towels for large spills.
-
Collect the absorbed material and place it in a sealed, labeled container as hazardous waste.
-
Clean the spill area.
-
Report the incident to your laboratory supervisor and EH&S office.
For large spills, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 1-azaspiro[5.5]undecane-3-carboxylate waste.
Caption: Disposal workflow for Methyl 1-azaspiro[5.5]undecane-3-carboxylate.
References
-
Environmental Health and Radiation Safety, University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
Safety Data Sheet. According to Regulation (EC) No. 1907/2006. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Safety data sheet. Product identifier. [Link]
-
Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]
-
The Perfumers Apprentice. SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. Health risks of heterocyclic amines. [Link]
-
National Center for Biotechnology Information. Amines as occupational hazards for visual disturbance. [Link]
-
National Center for Biotechnology Information. Health hazards of tertiary amine catalysts. [Link]
-
Columbia University Research. Specific Chemicals Guidelines. [Link]
Sources
- 1. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. dnr.mo.gov [dnr.mo.gov]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. danielshealth.com [danielshealth.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]
Personal protective equipment for handling Methyl 1-azaspiro[5.5]undecane-3-carboxylate
A Researcher's Guide to Safely Handling Methyl 1-azaspiro[5.5]undecane-3-carboxylate
As novel spirocyclic molecules continue to gain prominence in medicinal chemistry and drug development, a thorough understanding of their safe handling is paramount.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-azaspiro[5.5]undecane-3-carboxylate. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred source for ensuring a safe and efficient laboratory environment.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation or an allergic skin reaction.[4]
-
Eye Irritation: Direct contact can cause serious eye irritation.[4][6]
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may lead to respiratory irritation.[4][5]
-
Aquatic Toxicity: Similar compounds have shown high toxicity to aquatic life, sometimes with long-lasting effects.[4]
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation. | [4][6][7] |
| H317 | May cause an allergic skin reaction. | [4] |
| H319 | Causes serious eye irritation. | [4][6][7] |
| H335 | May cause respiratory irritation. | [4][5] |
| H400/H410 | Very toxic to aquatic life with long lasting effects. | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Methyl 1-azaspiro[5.5]undecane-3-carboxylate. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Core PPE Requirements:
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[8][9]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or vigorous reaction, such as when transferring large quantities or working with reactions under pressure.[8]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8] However, for esters, butyl gloves offer superior protection and should be considered for prolonged handling.[10] Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Double Gloving: For enhanced protection, especially when handling concentrated solutions, consider wearing two pairs of nitrile gloves.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect the skin and personal clothing.[8]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Respiratory Protection:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][11]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12] Annual medical evaluations and fit testing are required for respirator use.[8]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination.
Workflow for Handling Methyl 1-azaspiro[5.5]undecane-3-carboxylate:
Caption: A procedural workflow for the safe handling of Methyl 1-azaspiro[5.5]undecane-3-carboxylate.
Experimental Protocol: Weighing and Dissolving
-
Preparation:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) inside the fume hood.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
Tare the analytical balance.
-
Carefully transfer the desired amount of Methyl 1-azaspiro[5.5]undecane-3-carboxylate from the stock container to the weigh paper/boat using a clean spatula.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.
-
Record the weight and securely close the stock container.
-
-
Dissolving:
-
Transfer the weighed compound into a clean, dry beaker.
-
Add the appropriate solvent to the beaker.
-
If necessary, use a magnetic stirrer to facilitate dissolution.
-
Visually confirm that the compound has fully dissolved before proceeding with the reaction.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both personnel and the environment. Given the potential for aquatic toxicity, it is imperative that this compound and its containers are not disposed of in the regular trash or down the drain.[4]
Waste Segregation and Disposal:
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused solid compound and contaminated disposable items (e.g., weigh paper, gloves, paper towels). |
| Liquid Waste | Labeled, sealed waste container | Collect all solutions containing the compound, including reaction mixtures and washings. |
| Sharps Waste | Puncture-resistant sharps container | Dispose of any contaminated needles or other sharps. |
| Empty Containers | Original container or labeled waste container | Triple rinse the empty container with a suitable solvent. Collect the rinsate as liquid waste. Deface the label on the empty container before disposal. |
All waste must be disposed of in accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[13]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
For large spills, contact your institution's EHS department immediately.
-
By adhering to these guidelines, researchers can confidently and safely work with Methyl 1-azaspiro[5.5]undecane-3-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.
References
- Safety Data Sheet. (2021, February 26). Revision B.
- Personal Protective Equipment (PPE). CHEMM.
- CID 168318420 | C20H38N2. PubChem - NIH.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- Safety Data Sheet. (2018, March 15). Per OSHA HCS - Chemical Management.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety D
- Esters in Industrial Coatings: Do You Need Butyl Gloves? (2026, February 8). Inland Empire Safety & Supply.
- Safety D
- Safety D
- Safety Data Sheet. (2016, February 26). Fisher Scientific.
- Safety D
- Common Personal Protective Equipment. (2024, August). Environmental Health & Safety, University of California, Santa Barbara.
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- Safety D
- tert-butyl 9-oxo-3-azaspiro[5.
- 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile. PubChem.
- Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science (RSC Publishing). DOI:10.1039/D1SC03615G.
- Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Cheméo.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
- 2361645-26-1|Methyl 3-azaspiro[5.
- One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
- Spirocycles for Improved Solubility. Enamine.
- Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
Sources
- 1. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 3. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 4. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. inlandempiresafety.com [inlandempiresafety.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
